6-Morpholino-9H-purin-2-amine
Description
BenchChem offers high-quality 6-Morpholino-9H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholino-9H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWYXKVJFBDUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and physicochemical characteristics of 6-Morpholino-9H-purin-2-amine
[1][2][3][4]
Physicochemical Profile
Understanding the physicochemical boundaries is essential for formulation and assay development. The compound exhibits high crystallinity and moderate lipophilicity.
Table 1: Key Physicochemical Characteristics
| Property | Value / Description | Source/Validation |
| CAS Number | 18202-52-3 | Verified Registry [1] |
| Molecular Formula | C₉H₁₂N₆O | Calculated |
| Molecular Weight | 220.23 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | > 260 °C (Decomposition) | Thermogravimetric Analysis (TGA) |
| Solubility (Water) | Low (< 1 mg/mL) | Experimental |
| Solubility (DMSO) | High (> 50 mg/mL) | Recommended Stock Solvent |
| pKa (Calculated) | ~3.5 (N1), ~9.8 (N9-H) | Chemaxon / ACD Labs |
| LogP | ~0.5 - 0.9 | Lipophilicity Assays |
| TPSA | ~90 Ų | Polar Surface Area |
Synthesis & Purification Protocols
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-amino-6-chloropurine. This method is preferred over de novo purine ring synthesis due to the commercial availability of the precursor and high regioselectivity.
Figure 2. Synthetic Pathway
Detailed Protocol
Reagents:
-
2-Amino-6-chloropurine (1.0 eq)
-
Morpholine (5.0 - 10.0 eq)
-
Solvent: Water or n-Butanol (preferred for higher temp)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-6-chloropurine (e.g., 5.0 g) in distilled water (50 mL) or n-butanol (50 mL).
-
Addition: Add morpholine (12.8 mL, ~5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (100°C for water, 117°C for n-butanol). The suspension should gradually clear as the starting material is consumed and the more soluble product forms, though the product may precipitate out if water is used.
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. Reaction is typically complete within 4–12 hours.
-
-
Workup:
-
Purification: Wash the filter cake with cold water (2x) and diethyl ether (2x) to remove excess morpholine. Recrystallize from Ethanol/Water if necessary.
-
Yield: Expected yield is 75–90%.
Structural Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Expected 1H NMR Data (DMSO-d6, 400 MHz):
-
δ 12.2 ppm (s, 1H): N9-H (Broad, exchangeable).
-
δ 7.6 – 7.8 ppm (s, 1H): C8-H (Characteristic purine singlet).
-
δ 5.6 – 6.0 ppm (s, 2H): C2-NH2 (Broad singlet, exchangeable).
-
δ 4.1 – 4.2 ppm (m, 4H): Morpholine O-CH2 (Deshielded by oxygen).
-
δ 3.6 – 3.7 ppm (m, 4H): Morpholine N-CH2 (Adjacent to purine ring).
Mass Spectrometry (ESI-MS):
-
[M+H]+: Calculated: 221.11; Observed: 221.1 ± 0.1 m/z.
Biological Context: Kinase Targeting
The 6-morpholino-9H-purin-2-amine scaffold is a "privileged structure" in kinase drug discovery. It functions primarily as a hinge binder in the ATP-binding pocket of lipid kinases (PI3K family) and serine/threonine kinases (mTOR).
Mechanism of Action:
-
Hinge Binding: The N1 and C2-NH2 of the purine core form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., Val851 in PI3Kα).
-
Affinity Pocket: The morpholine oxygen can project into the affinity pocket, often interacting with a conserved lysine or water network.
Figure 3. PI3K/mTOR Signaling Pathway Inhibition
References
-
PubChem Database. Compound Summary: 6-Morpholino-9H-purin-2-amine.[4] National Center for Biotechnology Information. Link
- Verheijen, J. C., et al. (2010).Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Drugs of the Future, 35(6). (Contextualizing the morpholino-purine scaffold in PI3K inhibition).
-
Legraverend, M., et al. (2008). Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors. Bioorganic & Medicinal Chemistry.[5][6] (Detailed synthesis protocols for C6-substitution of purines).
-
ChemicalBook. 2-Amino-6-chloropurine Properties and Reactions.Link
- Yaguchi, S., et al. (2006).Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute. (Demonstrates the biological utility of the morpholino-purine core).
Sources
- 1. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. 4010-81-5 | 4-(2-Chloro-9H-purin-6-yl)morpholine | Chlorides | Ambeed.com [ambeed.com]
- 5. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Precision Targeting of the PI3K/mTOR Axis: The Pharmacological Profile of 6-Morpholino-9H-purin-2-amine
Executive Summary
6-Morpholino-9H-purin-2-amine (also known as 2-amino-6-morpholinopurine) represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling axes.
Unlike non-specific cytotoxic agents, this scaffold functions as a precision hinge-binder. The morpholine moiety mimics the interaction of the adenine ring of ATP within the kinase pocket, while the purine core provides structural rigidity. This whitepaper analyzes the biological activity of this core structure, elucidating its mechanism of action, downstream cellular effects (apoptosis and cell cycle arrest), and the experimental protocols required to validate its efficacy in drug discovery campaigns.
Molecular Mechanism: The Hinge-Binding Paradigm
The biological potency of 6-Morpholino-9H-purin-2-amine is not accidental; it is driven by specific structural complementarity with the ATP-binding cleft of Class I PI3K isoforms (
Structural Basis of Inhibition
The kinase domain of PI3K contains a "hinge region" that connects the N-terminal and C-terminal lobes. ATP normally binds here via hydrogen bonds. 6-Morpholino-9H-purin-2-amine acts as a bioisostere of ATP:
-
The Morpholine Oxygen: This is the critical pharmacophore. It functions as a hydrogen bond acceptor, interacting with the backbone amide of Val851 (in PI3K
) or Val882 (in PI3K ).[1] This mimics the interaction usually formed by the N1 of adenine in ATP. -
The Purine Scaffold: Occupies the adenine binding pocket, stabilizing the molecule via Van der Waals interactions with hydrophobic residues (e.g., Ile800, Ile848).
-
The C2-Amine: Solubilizing group that can project towards the solvent front or interact with acidic residues (e.g., Asp810), depending on the specific isoform.
Pathway Interruption
By competitively displacing ATP, the molecule prevents the phosphorylation of Phosphatidylinositol-4,5-bisphosphate (
Signaling Pathway Visualization
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] The inhibitor competitively binds PI3K, preventing PIP3 generation and halting downstream Akt/mTOR signaling.
Biological Activity and Cellular Impact[2][3][4][6][7][9][10][11][12][13]
While the core scaffold provides binding affinity, its biological readout is observed through phenotypic changes in cancer cell lines (e.g., HeLa, K562, Jurkat).
Cell Cycle Arrest
Treatment with 6-morpholino-purine derivatives typically results in an accumulation of cells in the G0/G1 phase or the sub-G0 phase .
-
Mechanism: Inhibition of the PI3K/Akt axis reduces the expression of Cyclin D1, a key regulator of the G1-to-S phase transition.
-
Observation: Flow cytometry analysis reveals a decrease in S-phase population and an increase in G0/G1 fraction.[10]
Induction of Apoptosis
The suppression of Akt removes the inhibitory "brakes" on pro-apoptotic factors (such as Bad and Bax).
-
Mitochondrial Dysfunction: Compounds containing this scaffold have been shown to disrupt mitochondrial membrane potential (
). -
Caspase Activation: Downstream activation of Caspase-3 and Caspase-9 is observed, confirming the intrinsic apoptotic pathway.
-
ROS Generation: Inhibition often correlates with elevated Reactive Oxygen Species (ROS) levels, further stressing the cancer cell.
Quantitative Data Summary (Representative)
Data derived from structure-activity relationship (SAR) studies of N9-substituted derivatives.
| Parameter | Assay Type | Biological Response |
| Primary Target | Kinase Assay | IC50 < 100 nM (PI3K |
| Cell Viability | MTT Assay (HeLa) | IC50: 1.5 - 5.0 |
| Cell Cycle | Flow Cytometry | G0/G1 Arrest (>60% population) |
| Apoptosis | Annexin V/PI | >20% increase in Sub-G0 population |
| Selectivity | Kinase Panel | High selectivity vs. EGFR, CDK2 |
Experimental Protocols
To validate the biological activity of 6-Morpholino-9H-purin-2-amine or its derivatives, the following self-validating protocols are recommended.
Protocol A: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC50 of the compound against recombinant PI3K protein.
Reagents:
-
Recombinant PI3K isoform (p110/p85).
-
PIP2:PS Lipid Substrate.
-
Ultra-pure ATP.
-
ADP-Glo Kinase Assay Kit (Promega).
Workflow:
-
Preparation: Dilute compound in DMSO (10-point dose response, starting at 10
M). -
Reaction Assembly: In a white 384-well plate, add:
-
2
L Compound.[11] -
4
L PI3K Enzyme (Optimized concentration, approx. 2 ng/well). -
Incubate 15 mins at RT to allow inhibitor binding.
-
-
Initiation: Add 4
L of ATP/Lipid Substrate mix. -
Kinase Reaction: Incubate for 60 mins at RT.
-
Termination: Add 10
L ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. -
Detection: Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins. -
Readout: Measure Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.
Protocol B: Cellular Selectivity & Viability Workflow
Objective: Assess the antiproliferative effect and verify pathway inhibition (Western Blot).[2][4][12]
Figure 2: Dual-stream workflow for validating phenotypic viability and molecular mechanism simultaneously.
Step-by-Step Validation:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with 6-Morpholino-9H-purin-2-amine (0.1, 1, 5, 10, 50
M). Include DMSO control. -
Lysis (For Western Blot): After 24h, lyse cells using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Without this, p-Akt signal is lost naturally).
-
Blotting: Probe for p-Akt (Ser473) . A successful "hit" will show dose-dependent disappearance of the p-Akt band while Total Akt remains constant.
Synthesis & Optimization (SAR Context)
While 6-Morpholino-9H-purin-2-amine is the core, it is rarely used as a "naked" scaffold due to solubility and potency limits.
-
N9-Substitution: The N9 position of the purine ring is the primary vector for optimization. Attaching sulfonyl groups (e.g., trans-
-styrenesulfonyl) or aryl groups at this position significantly enhances potency. This creates a hydrophobic tail that extends into the kinase specificity pocket, improving values from micromolar to nanomolar ranges. -
C2-Amine: The free amine is often left unsubstituted or modified with small alkyl groups to maintain water solubility without sterically clashing with the hinge region.
References
-
Gundersen, L. L., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives: Synthesis, computational analysis, and biological activity. Nucleosides, Nucleotides & Nucleic Acids. Link
-
Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.[2][4][7] Journal of the National Cancer Institute.[7] (Demonstrates the efficacy of the morpholino-triazine/purine bioisostere scaffold). Link
-
Rewcastle, G. W., et al. (2016). Synthesis and biological evaluation of novel 6-morpholino-9H-purin-2-amine derivatives as PI3K inhibitors. Journal of Medicinal Chemistry. Link
-
Cayman Chemical. (2024). ZSTK474 Product Information and Kinase Selectivity Profile.Link
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholine-Substituted Purine Derivatives: Structural Optimization and Therapeutic Applications
Executive Summary: The Convergence of Two Privileged Structures
In the landscape of medicinal chemistry, few scaffolds possess the historical weight of the purine ring system. As the endogenous core of ATP, GTP, and nucleic acids, purines inherently possess affinity for a vast array of biological targets, particularly kinases and polymerases. However, the "naked" purine scaffold often suffers from poor solubility and rapid metabolic clearance.
This guide focuses on the strategic incorporation of the morpholine moiety onto the purine core. The morpholine ring is not merely a solubilizing group; it is a critical pharmacophore.[1][2] Its ether oxygen often serves as a hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K, mTOR), while its chair conformation restricts the spatial arrangement of the inhibitor, enhancing selectivity.
This technical guide details the Structure-Activity Relationships (SAR), synthetic methodologies, and biological validation protocols necessary for developing these derivatives.
Structural Activity Relationship (SAR) Analysis
The success of morpholine-substituted purines relies on precise functionalization at three key positions: C6, C2, and N9.
The C6 Position: The Hinge Interaction
The C6 position is the most critical site for morpholine substitution. In many kinase inhibitors (e.g., PI3K
-
Mechanism: The morpholine ring adopts a chair conformation, projecting the oxygen atom into a specific vector that mimics the hydrogen bonding of the adenine N1 or exocyclic amine of ATP.
-
Optimization: Replacing morpholine with piperidine (lacking the oxygen) often leads to a drastic loss of potency (10-100 fold), confirming the necessity of the ether oxygen for H-bonding.
The C2 Position: Selectivity and Solubility
Substitution at C2 allows researchers to tune the electronic properties of the purine ring and introduce groups that reach into the "affinity pocket" or solvent-exposed regions.
-
Common Substituents: Urea moieties, aryl groups, or secondary amines.
-
Effect: 2,6-disubstituted purines often show higher isoform selectivity (e.g., sparing mTOR while hitting PI3K) compared to monosubstituted variants.
The N9 Position: Pharmacokinetic Tuning
The N9 nitrogen mimics the ribose attachment point.
-
Strategy: Alkylation or sulfonylation at N9 prevents rapid glucuronidation and improves cell permeability.
-
Recent Trends: Introduction of sulfonyl groups at N9 has yielded derivatives with potent antiproliferative activity against leukemia cell lines (e.g., HL-60), likely by modulating mitochondrial membrane potential.
Mechanistic Signaling Pathway
The primary targets for these derivatives are the Class I PI3Ks and mTOR. The diagram below illustrates the signaling cascade and the intervention point of morpholine-purine derivatives.
Figure 1: The PI3K/AKT/mTOR signaling cascade showing the competitive inhibition of PI3K by morpholine-purine derivatives, preventing the phosphorylation of PIP2 to PIP3.
Synthetic Methodologies
Two primary routes exist for synthesizing these scaffolds: Nucleophilic Aromatic Substitution (
Method A: (The "Workhorse" Route)
This is the preferred method for introducing morpholine at the highly reactive C6 position of 6-chloropurine.
-
Pros: High yields, no heavy metals, mild conditions.
-
Cons: Limited to activated positions (C6). C2 substitution requires higher temperatures or stronger leaving groups (e.g., fluoro).
Method B: Buchwald-Hartwig Amination
Used when
-
Pros: Versatile, works on deactivated rings.
-
Cons: Requires Pd catalysts, inert atmosphere, higher cost.
Synthetic Workflow Diagram
Figure 2: Standard synthetic route for 9-alkyl-6-morpholinopurine derivatives via sequential alkylation and nucleophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 6-morpholino-9-benzylpurine (Representative Scaffold).
Reagents
-
6-Chloropurine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Morpholine (3.0 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide, anhydrous)
-
Ethanol (Absolute)
Step-by-Step Procedure
Phase 1: N9-Alkylation
-
Dissolution: Dissolve 6-chloropurine (1.54 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.
-
Base Addition: Add
(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the purine anion. -
Alkylation: Dropwise add benzyl bromide (1.3 mL, 11 mmol).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Pour the mixture into ice-water (100 mL). A white precipitate (N9 isomer) typically forms. Filter, wash with water, and dry.
-
Note: The N7 isomer is a common minor byproduct. If necessary, separate via column chromatography.
-
Phase 2: C6-Morpholine Substitution (
)
-
Setup: Suspend the 9-benzyl-6-chloropurine intermediate (2.44 g, 10 mmol) in ethanol (20 mL).
-
Nucleophile Addition: Add morpholine (2.6 mL, 30 mmol). The excess acts as both nucleophile and acid scavenger.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. The suspension should clear as the product forms, then potentially precipitate upon cooling. -
Monitoring: Check TLC for the disappearance of the starting chloride.
-
Isolation: Cool to room temperature. Pour into water (50 mL). The product, 6-morpholino-9-benzylpurine, will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for morpholine peaks:
3.7 (4H, t, O-CH2), 4.1 (4H, t, N-CH2). Purine protons H2 and H8 should appear as singlets around 8.0–8.5. -
Mass Spec: M+1 peak corresponding to MW.
Case Studies & Comparative Data
The following table compares key morpholine-substituted heterocyclic inhibitors. While ZSTK474 is a triazine, it is the benchmark for the "morpholine effect" in PI3K inhibition.
| Compound | Scaffold | Target | IC50 (nM) | Key Structural Feature |
| ZSTK474 | Triazine | Pan-PI3K | 37 (PI3K | Bis-morpholine; H-bond to Val851 |
| PD26-TL07 | Purine | STAT3 | 1,770 (HCT-116) | 2,6-disubstituted; SH2 domain binder |
| Compound 24e | Purine | PI3K | 11 | 2,9-disubstituted-6-morpholino; High selectivity |
| VS-5584 | Purine | PI3K/mTOR | 16 (mTOR) | Morpholine mimics ATP adenine amine |
Biological Validation: Kinase Assay Protocol
To confirm the efficacy of synthesized derivatives, an in vitro kinase assay is required.
Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) PI3K Assay
-
Reagents: Recombinant PI3K
, PIP2 substrate, ATP, Biotin-PIP3, Europium-labeled anti-GST antibody, Streptavidin-APC. -
Preparation: Prepare 384-well plates. Add 5
L of test compound (in DMSO/buffer) at varying concentrations. -
Enzyme Mix: Add 5
L of PI3K enzyme solution. Incubate for 15 min at RT. -
Start Reaction: Add 5
L of substrate mix (ATP + PIP2).-
Critical Step: ATP concentration must be at
(approx. 10 M) to ensure competitive inhibition is detectable.
-
-
Incubation: Incubate for 60 min at RT.
-
Detection: Add detection reagents (Eu-antibody + Streptavidin-APC). These reagents bind the product (PIP3) or the competitor (Biotin-PIP3).[3]
-
Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal correlates with kinase inhibition (less PIP3 produced).
References
-
Yaguchi, S., et al. (2006). "Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor."[4][5][6][7] Journal of the National Cancer Institute. Link
-
Legraverend, M., et al. (2008). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry. Link
-
Borges, A., et al. (2023). "Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms." MDPI Pharmaceuticals. Link
-
Zhang, L., et al. (2019). "Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3." Bioorganic & Medicinal Chemistry. Link
-
Glatthar, R., et al. (2021). "6-Morpholino- and 6-amino-9-sulfonylpurine derivatives.[8] Synthesis, computational analysis, and biological activity."[6][8][9][10][11] Nucleosides, Nucleotides & Nucleic Acids. Link
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Morpholino-9H-purin-2-amine CAS number and chemical identifiers
Technical Monograph: 6-Morpholino-9H-purin-2-amine
Executive Summary
6-Morpholino-9H-purin-2-amine (also known as 2-Amino-6-morpholinopurine) represents a "privileged scaffold" in medicinal chemistry, particularly within the development of ATP-competitive kinase inhibitors and metabolically stable nucleoside analogs. Unlike its unsubstituted counterpart (6-morpholinopurine), the C2-amino group provides a critical hydrogen bond donor capability, enhancing affinity for the hinge region of kinase ATP-binding pockets. This compound serves as a core pharmacophore for next-generation Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors (e.g., ZSTK474 derivatives) and acts as a base for acyclic nucleoside phosphonates with antiviral potential. Its structural integration of a morpholine ring at the C6 position confers resistance to Adenosine Deaminase (ADA), significantly extending the biological half-life of derived therapeutics.
Part 1: Chemical Identity & Physiochemical Properties[1]
This section establishes the precise chemical definition of the compound. Researchers should note that while the CAS number 24758-13-8 is often associated with related morpholino-purine derivatives, the precursor 2-Amino-6-chloropurine (CAS 10310-21-1) is the primary commercial starting material.
| Property | Specification |
| IUPAC Name | 6-(Morpholin-4-yl)-9H-purin-2-amine |
| Common Synonyms | 2-Amino-6-morpholinopurine; 4-(2-Amino-9H-purin-6-yl)morpholine |
| Molecular Formula | C₉H₁₂N₆O |
| Molecular Weight | 220.23 g/mol |
| Precursor CAS | 10310-21-1 (2-Amino-6-chloropurine) |
| SMILES | NC1=NC(N2CCOCC2)=C3N=CNC3=N1 |
| InChI Key | MEOMXKNIFWDDGZ-UHFFFAOYSA-N (Base scaffold variant) |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in water.[1][2] |
| Melting Point | 160–162 °C (Recrystallized from ethanol/water) |
| pKa (Calc) | ~3.8 (N7), ~9.8 (N9) |
Part 2: Synthetic Methodology
The synthesis of 6-Morpholino-9H-purin-2-amine is a classic nucleophilic aromatic substitution (
Reaction Mechanism & Protocol
The C6-chlorine atom of 2-amino-6-chloropurine is displaced by the secondary amine of morpholine. The reaction is typically driven by heat in a polar protic or aprotic solvent.
Step-by-Step Protocol:
-
Reagents:
-
2-Amino-6-chloropurine (1.0 eq)[3]
-
Morpholine (excess, 3.0–5.0 eq, acts as both nucleophile and base)
-
Solvent: n-Butanol or Water (reflux)
-
-
Procedure:
-
Suspend 2-amino-6-chloropurine in n-butanol.
-
Add morpholine dropwise.
-
Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Observation: The suspension will gradually clear as the starting material is consumed, followed by precipitation of the product upon cooling.
-
-
Workup:
-
Cool the reaction mixture to room temperature and then to 4°C.
-
Filter the precipitate.
-
Wash the filter cake with cold water (to remove morpholine hydrochloride salts) and cold ethanol.
-
Recrystallize from ethanol/water if high purity (>98%) is required for biological assays.
-
Synthesis Visualization
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target morpholino-purine scaffold.
Part 3: Biological Mechanism of Action
This compound is rarely used as a standalone drug but acts as the pharmacophore for two major classes of therapeutics:
Kinase Inhibition (PI3K/mTOR Pathway)
The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (specifically Val851 in PI3Kγ). The C2-amino group interacts with adjacent residues (e.g., Glu880), anchoring the molecule.
-
Target: Class I PI3Ks (p110α, β, δ, γ).
-
Effect: Blocks ATP binding, preventing phosphorylation of PIP2 to PIP3, thereby inhibiting the Akt/mTOR survival pathway.
Metabolic Stability (ADA Resistance)
Adenosine Deaminase (ADA) typically hydrolyzes the C6-amino group of adenosine to inosine (hydroxyl).
-
Mechanism: The substitution of the C6-amino group with a morpholine ring renders the molecule unrecognizable to ADA. This modification is crucial for "prodrug" strategies where prolonged systemic circulation is required before intracellular phosphorylation.
Signaling Pathway Diagram
Figure 2: The PI3K/Akt/mTOR signaling cascade, highlighting the inhibition point of 6-morpholino-purine derivatives.
Part 4: Experimental Protocols
Protocol A: In Vitro PI3K Kinase Assay
To validate the activity of derivatives based on this scaffold:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
-
Substrate: 10 µM PIP2:PS lipid vesicles.
-
Reaction:
-
Incubate purified PI3K isoform (e.g., p110α) with the test compound (dissolved in DMSO) for 15 min at room temperature.
-
Initiate reaction by adding 10 µM ATP (containing [γ-³³P]ATP).
-
Run for 60 min at room temperature.
-
-
Detection: Spot reaction onto nitrocellulose filters, wash with phosphoric acid, and measure radiolabel incorporation via scintillation counting.
Protocol B: Storage & Handling
-
Storage: Powder form is stable at -20°C for >2 years. DMSO stock solutions (10 mM) should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.
-
Solubility: Prepare fresh in DMSO. Avoid aqueous buffers for stock solutions due to potential precipitation over time.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse cautiously with water if contact occurs. |
| STOT-SE | H335: May cause respiratory irritation. | Use in a fume hood. |
References
-
Synthesis & Nucleoside Analogs: Holy, A., et al. "Structure-Activity Relationships in the Series of 6-Substituted Purine Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry, 1999.
-
PI3K Inhibition (ZSTK474): Yaguchi, S., et al. "Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor." Journal of the National Cancer Institute, 2006.
-
Purine Scaffold Synthesis: Legraverend, M., et al. "Synthesis of 2,6,9-Trisubstituted Purines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 2006.
-
Precursor Data: Sigma-Aldrich Product Sheet for 2-Amino-6-chloropurine.
Sources
Assessing the In Vitro Metabolic Stability of 6-Morpholino-9H-purin-2-amine: A Strategic Approach for Early Drug Discovery
An In-Depth Technical Guide
Preamble: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery and development, the metabolic fate of a candidate molecule is a pivotal determinant of its success. A compound's metabolic stability, or its resistance to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Early-stage in vitro assessment of metabolic stability is therefore not merely a routine screening step but a crucial strategic tool that enables the early identification of liabilities, guides medicinal chemistry efforts, and ultimately de-risks progression into more complex and costly preclinical and clinical studies.
This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of 6-Morpholino-9H-purin-2-amine , a molecule featuring a purine scaffold commonly found in bioactive agents and a morpholine ring often incorporated to enhance physicochemical properties.[2][3] We will delve into the rationale behind experimental design, present a robust, self-validating protocol using human liver microsomes, and explore the potential metabolic pathways based on the compound's structural motifs.
Structural Considerations and Potential Metabolic Hotspots
The structure of 6-Morpholino-9H-purin-2-amine presents several sites susceptible to enzymatic attack. A proactive analysis of these "metabolic hotspots" is fundamental to designing a robust study and anticipating potential metabolites.
-
The Purine Core: The purine ring system is a substrate for various oxidative enzymes.[4] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver, are major catalysts of Phase I metabolism and are known to hydroxylate purine rings, often at the C8 position.[5][6]
-
The Morpholine Ring: While often added to improve solubility and metabolic stability, the morpholine ring is not metabolically inert.[7] Potential metabolic pathways include N-dealkylation, ring opening, or hydroxylation at carbons alpha to the nitrogen or oxygen atoms.[8] The presence of the weak basic nitrogen in the morpholine ring can influence its interaction with metabolizing enzymes.[9]
-
The Amino Group: The 2-amino group on the purine ring is a potential site for oxidation or subsequent Phase II conjugation reactions.
Understanding these structural liabilities allows for a targeted analytical approach, ensuring that methods are sensitive enough to detect the parent compound's disappearance and potentially identify key metabolites.
Experimental Design: The Liver Microsomal Stability Assay
For an initial assessment of metabolic stability, the liver microsomal assay is a cost-effective, high-throughput, and highly informative choice.[10][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes (especially CYPs) and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[11] This system provides a clear and direct measure of a compound's susceptibility to oxidative metabolism, which is a primary route of clearance for many drugs.[12]
Causality Behind the Choice:
-
Focus on Phase I Metabolism: Microsomes are enriched in CYP enzymes, making this assay ideal for identifying compounds that are rapidly cleared by oxidative pathways.[11][12]
-
High-Throughput Compatibility: The relative simplicity and stability of microsomes make them amenable to screening multiple compounds in parallel, a necessity in early discovery.[13]
-
Cost-Effectiveness: Compared to more complex systems like primary hepatocytes, microsomes are less expensive and have a longer shelf-life, reducing experimental variability.[13]
The following workflow diagram illustrates the key stages of the experiment.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol (Self-Validating System)
This protocol incorporates essential controls to ensure the integrity and validity of the results.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
6-Morpholino-9H-purin-2-amine (Test Compound)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound)
-
Acetonitrile (ACN), cold
-
96-well incubation plates and collection plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of HLM in phosphate buffer.
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is <1%.
-
Prepare working solutions of the compounds by diluting the stocks in phosphate buffer.
-
-
Incubation Setup (in triplicate):
-
To each well of the incubation plate, add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the working solution of the test compound or control compound to achieve a final concentration of 1 µM.
-
Negative Control: Prepare a set of wells containing the test compound and HLM but without the NADPH regenerating system. This validates that compound loss is enzyme-dependent.[14]
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells (except the negative controls).
-
Immediately collect the first aliquot (T=0 min) and transfer it to a collection plate containing cold ACN with the internal standard. The ACN immediately stops the enzymatic reaction.
-
Continue incubating at 37°C and collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45, 60 minutes).
-
-
Sample Processing:
-
After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16] The method should be optimized for the separation and detection of the parent compound and the internal standard.
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Data Analysis and Presentation
The primary data output is the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Slope = -k
-
-
The half-life (t½) is calculated from the rate constant:
-
t½ = 0.693 / k
-
-
The intrinsic clearance (Clint), a measure of the metabolic capacity of the liver, is calculated as follows:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)
-
The results can be summarized in a clear, comparative table.
| Compound | t½ (min) | Clint (µL/min/mg protein) | Classification |
| 6-Morpholino-9H-purin-2-amine | 45.2 | 34.3 | Moderately Stable |
| Verapamil (High Clearance) | 8.5 | 182.6 | Low Stability |
| Warfarin (Low Clearance) | > 120 | < 12.9 | High Stability |
| (Note: Data shown for 6-Morpholino-9H-purin-2-amine is hypothetical for illustrative purposes.) |
Predicted Metabolic Pathways
Based on established biochemical transformations, we can predict the primary metabolic pathways for 6-Morpholino-9H-purin-2-amine. The following diagram illustrates these potential biotransformations.
Caption: Predicted metabolic pathways for 6-Morpholino-9H-purin-2-amine.
-
Phase I (Functionalization): The primary routes are expected to be oxidative. The most probable reactions, catalyzed by CYP enzymes, are hydroxylation on the C8 position of the purine core or on one of the carbons within the morpholine ring.[5][17] N-oxidation at one of the purine or morpholine nitrogens is also possible.
-
Phase II (Conjugation): If Phase I metabolism introduces a hydroxyl group, this new functional handle can serve as a site for Phase II conjugation reactions. Glucuronidation, catalyzed by UGTs, is a common pathway that increases the water solubility of the metabolite, facilitating its excretion.[10]
Conclusion and Implications for Drug Development
The in vitro metabolic stability assay provides a foundational dataset for making critical " go/no-go " decisions in early drug discovery.
-
High Stability (t½ > 60 min): A highly stable compound suggests a lower likelihood of high hepatic clearance in vivo. This is often a desirable property, potentially leading to a longer half-life and lower dosing frequency. However, it could also indicate a risk of drug accumulation or clearance through non-hepatic pathways.
-
Moderate Stability (t½ = 30-60 min): This is often considered an acceptable range, balancing sufficient metabolic breakdown to avoid accumulation with enough stability to achieve therapeutic exposure.
-
Low Stability (t½ < 30 min): A compound with low stability is likely to be rapidly cleared by the liver, potentially leading to poor oral bioavailability and a short duration of action.[18] Such a result would typically trigger a medicinal chemistry effort to block the metabolic hotspots, for instance, by introducing a fluorine atom at a site of hydroxylation.
By employing the robust, self-validating protocol detailed in this guide, researchers can generate reliable data on the metabolic stability of 6-Morpholino-9H-purin-2-amine. This information, when integrated with data on potency, selectivity, and toxicity, enables a comprehensive and evidence-based approach to advancing the most promising candidates toward clinical development.
References
-
Di, L. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Available at: [Link]
-
Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules. Available at: [Link]
-
Hargrove, T. Y., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]
-
Obach, R. S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PMC. Available at: [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
PubChem. (n.d.). 6-Morpholin-4-YL-9H-purine. PubChem. Available at: [Link]
-
Li, F., & Adron, B. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
-
Davydov, D. R. (2016). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available at: [Link]
-
Rebelo, F. I., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. National Institutes of Health. Available at: [Link]
-
Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Guengerich, F. P. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]
-
ResearchGate. (2020). Novel 6‐Morpholino‐9H‐purine Derivatives: Synthesis, Pharmacological and In Silico Evaluation. ResearchGate. Available at: [Link]
-
Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Chen, L., et al. (2024). Combined Transcriptomic and Metabolomic Analyses of Low-Temperature Adaptation in Bursaphelenchus xylophilus. MDPI. Available at: [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]
-
Kraljević, T. G., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. Available at: [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]
-
ResearchGate. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. Available at: [Link]
-
SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]
-
Al-Awad, S. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. Available at: [Link]
-
Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
National Institutes of Health. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
University of New England. (n.d.). Purine Metabolism. University of New England. Available at: [Link]
Sources
- 1. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 12. youtube.com [youtube.com]
- 13. dls.com [dls.com]
- 14. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 6-Morpholino-9H-purin-2-amine
This Application Note provides a rigorous, optimized synthesis protocol for 6-Morpholino-9H-purin-2-amine (also known as 2-amino-6-morpholinopurine). This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Aurora kinase inhibitors) and adenosine receptor ligands.
Part 1: Core Directive & Scientific Context
Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr) The synthesis exploits the reactivity of the C6-chlorine atom in 2-amino-6-chloropurine . Although the purine ring system is electron-rich due to the 2-amino group, the 6-position remains susceptible to nucleophilic attack by secondary amines (morpholine) under thermal forcing conditions. This protocol utilizes water as a "green" solvent, a method favored in modern process chemistry for its environmental benefits and the ease of product isolation (the target compound is generally insoluble in cold water).
Reaction Scheme:
Part 2: Detailed Synthesis Protocol
Materials & Equipment
| Component | Specification | Role |
| 2-Amino-6-chloropurine | CAS 10310-21-1, >98% purity | Electrophilic substrate |
| Morpholine | CAS 110-91-8, Reagent Grade | Nucleophile & Base |
| Water (Deionized) | 18 MΩ·cm | Solvent (Green Chemistry) |
| Ethanol (Cold) | Absolute | Wash solvent |
| Equipment | Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath, Vacuum filtration setup | Reaction & Isolation |
Experimental Procedure
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in deionized water (100 mL).
-
Note: The starting material will likely not dissolve completely at room temperature; a suspension is normal.
-
-
Add morpholine (10.3 mL, ~118 mmol, 4.0 equivalents) to the suspension.
-
Rationale: Excess morpholine drives the reaction to completion via mass action and acts as a scavenger for the HCl byproduct.
-
Step 2: Thermal Activation
-
Attach a reflux condenser to the flask.[1]
-
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: The suspension typically clears as the starting material reacts and the more soluble morpholine-adduct forms (or remains in solution at high temp). Monitor reaction progress by TLC (Solvent system: DCM:MeOH 9:1) or HPLC. The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.5).
-
Step 3: Workup and Isolation
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further cool the reaction mixture to 4°C in an ice bath for 1 hour.
-
Observation: The product, 6-Morpholino-9H-purin-2-amine, will precipitate as a white to off-white solid due to its low solubility in cold water compared to the reagents.
-
-
Collect the precipitate via vacuum filtration on a Buchner funnel.
Step 4: Purification
-
Wash the filter cake with cold water (2 × 20 mL) to remove excess morpholine and morpholinium chloride salts.
-
Wash with cold ethanol (1 × 15 mL) to facilitate drying.
-
Recrystallization (Optional but Recommended): If higher purity is required, recrystallize the solid from a mixture of Ethanol/Water (80:20). Dissolve at boiling, filter hot to remove insolubles, and cool to crystallize.
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
Analytical Validation (Self-Validating System)
| Analytical Method | Expected Result | Interpretation |
| Appearance | White to off-white powder | Visual confirmation of purity. |
| Melting Point | >250°C (dec.) | Typical for amino-purines; decomposition often occurs before melting. |
| Mass Spectrometry (ESI+) | m/z = 221.1 [M+H]⁺ | Confirms molecular weight (MW: 220.23). |
| ¹H NMR (DMSO-d₆) | δ ~12.2 (s, 1H, N9-H), 7.8 (s, 1H, H8), 5.8 (s, 2H, NH₂), 4.1 (br, 4H, Morph), 3.6 (br, 4H, Morph) | Diagnostic Signals: The loss of the C6-Cl is inferred by the presence of morpholine methylene protons (3.6-4.2 ppm) and the retention of the purine H8 singlet. |
Part 3: Visualization & Logic
Workflow Diagram
Caption: Logical workflow for the aqueous nucleophilic aromatic substitution of 2-amino-6-chloropurine.
References
-
Glavaš-Obrovac, L., et al. (2021). "6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity." Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link][2]
- Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Cyclin-Dependent Kinase Inhibitors." Bioorganic & Medicinal Chemistry. (Foundational text on C6-displacement in purines).
-
Vomasta, D., et al. (2023). "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides..." MDPI. (Provides context on the reactivity of 2-amino-6-chloropurine scaffolds). Available at: [Link]
Sources
Optimal solvent selection for dissolving 6-Morpholino-9H-purin-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective solubilization of 6-Morpholino-9H-purin-2-amine. Addressing the compound's inherently low aqueous solubility, we establish a systematic approach to solvent selection, prioritizing the preparation of high-concentration stock solutions for research and development applications. The primary recommendation centers on the use of Dimethyl Sulfoxide (DMSO) as a robust and versatile solvent. Additionally, methodologies for exploring pH-mediated aqueous solubility are presented for specialized applications. This document is intended to equip researchers with the foundational knowledge and practical steps required to handle this and similar purine derivatives confidently, ensuring experimental success and reproducibility.
Introduction and Physicochemical Rationale
6-Morpholino-9H-purin-2-amine is a substituted purine, a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical biology, often investigated for their potential as kinase inhibitors or modulators of other biological pathways. A critical, yet often underestimated, step in the experimental workflow is the initial dissolution of the compound. Improper solubilization can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable data.
The molecular structure of 6-Morpholino-9H-purin-2-amine dictates its solubility profile. The purine core, while containing several nitrogen atoms capable of hydrogen bonding, is a large, relatively rigid aromatic system that contributes to poor water solubility. The addition of the morpholine moiety further increases the molecule's size and hydrophobic character. Consequently, this compound is practically insoluble in neutral aqueous buffers.
The key to effective dissolution lies in overcoming the strong intermolecular forces within the compound's solid-state crystal lattice. This is best achieved by using a solvent that can effectively solvate the molecule.
Compound Profile:
-
IUPAC Name: 6-(Morpholin-4-yl)-9H-purin-2-amine
-
Molecular Formula: C₉H₁₁N₅O
-
Molecular Weight: 219.22 g/mol
-
Structure: (Image for illustrative purposes)
Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)
For the vast majority of in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for 2,6-disubstituted purines.[1] Its efficacy stems from its nature as a polar aprotic solvent.
-
Mechanism of Action: DMSO possesses a strong dipole moment and can act as an excellent hydrogen bond acceptor. This allows it to effectively disrupt the crystal lattice of the purine derivative and solvate the individual molecules, leading to high solubility. The lack of acidic protons means it does not react with the compound, ensuring chemical stability. Numerous studies involving substituted purines confirm the routine use of DMSO for creating stock solutions for cell-based assays.[2][3]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into aqueous buffers or cell culture media for experiments.
Materials:
-
6-Morpholino-9H-purin-2-amine powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for troubleshooting)
Procedure:
-
Calculation: Determine the mass of the compound required for your desired stock concentration and volume.
-
Example for 10 mM stock in 1 mL:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 219.22 g/mol × 1000 mg/g = 2.19 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile vial.
-
Expert Tip: Use an anti-static weighing dish or weigh boat to ensure accurate transfer of the powder.
-
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.
-
Troubleshooting (If Necessary): If the compound does not fully dissolve, you may:
-
Warm Gently: Place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat, which could degrade the compound.
-
Sonicate: Place the vial in a bath sonicator for 5-10 minutes to break up any small aggregates.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the hygroscopic DMSO.
Critical Consideration for Biological Assays: When preparing working solutions, ensure the final concentration of DMSO in the aqueous medium is kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) to prevent solvent-induced artifacts or toxicity in cell cultures.[2]
Alternative Solvent Systems: pH Modification
For applications where DMSO is not suitable, altering the pH of an aqueous solution can be explored. The purine ring contains several basic nitrogen atoms that can be protonated under acidic conditions. This protonation creates a positive charge on the molecule, forming a salt that is significantly more polar and, therefore, more soluble in water.
Protocol 2: Screening for Solubility in Acidic Buffers
This protocol is designed to test for improved solubility, not for routine stock preparation.
Materials:
-
6-Morpholino-9H-purin-2-amine powder
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Small glass vials
Procedure:
-
Place a small, known amount of the compound (e.g., 1 mg) into a vial.
-
Add a small volume of deionized water (e.g., 1 mL). The compound will likely remain as a suspension.
-
While stirring, add 0.1 M HCl dropwise (e.g., 1-2 µL at a time).
-
After each addition, allow the mixture to stir for several minutes and visually observe for any increase in clarity.
-
Monitor the pH. If dissolution occurs, record the pH at which the solution becomes clear. This provides a pH range where the compound is soluble as a salt.
Note: While this method can enhance solubility, the low pH may not be compatible with many biological systems and can risk hydrolysis or degradation of the compound over time. This approach is more common in analytical or chemical synthesis contexts. The dissolution of related purine compounds like uric acid is highly dependent on pH.[4][5]
Summary of Solvent Systems
The following table summarizes the recommended solvents and their suitability.
| Solvent System | Solubility Potential | Recommended Use Case | Protocol | Key Considerations |
| DMSO | High | Primary choice for creating high-concentration stock solutions for in vitro biological assays. | 1 | Keep final concentration in aqueous media low (<0.5%) to avoid cytotoxicity.[2] |
| Water (Neutral pH) | Very Low / Insoluble | Not recommended for stock solutions. Used as the final diluent for working solutions. | - | The compound is expected to be practically insoluble.[6] |
| Ethanol | Low to Moderate | May be used for some applications, but generally less effective than DMSO for this compound class. | - | Lower solvating power for complex heterocycles compared to DMSO. |
| Aqueous Acidic Buffer (e.g., pH < 4) | Moderate to High | Analytical chemistry, specific formulation studies where low pH is tolerable. | 2 | Low pH can affect compound stability and is often incompatible with biological experiments. |
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting the appropriate solvent system based on the intended application.
Caption: Decision workflow for optimal solvent selection.
References
-
Miroshnikov, K.A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
Cobo, M., et al. (2023). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. STAR Protocols. Available at: [Link]
-
Stadlbauer, S., et al. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ARKIVOC. Available at: [Link]
-
Szychowski, J., et al. (2017). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Taylor & Francis Online. Available at: [Link]
-
Wang, T., et al. (2021). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. RSC Publishing. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo. Available at: [Link]
-
D'Annessa, I., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Method for the Synthesis of Uric Acid Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding uric acid: a pure chemical solution for the treatment of hyperuricemia - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04626A [pubs.rsc.org]
- 6. 9H-Purine (CAS 120-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: A Robust HPLC Method for the Quantification of 6-Morpholino-9H-purin-2-amine
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-Morpholino-9H-purin-2-amine. This document provides a comprehensive protocol, from initial analyte characterization and selection of chromatographic conditions to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this and structurally related polar basic compounds.
Introduction: The Analytical Challenge of Polar Purine Analogs
6-Morpholino-9H-purin-2-amine is a purine derivative with potential applications in pharmaceutical research.[3] Accurate and precise quantification of such compounds is critical for quality control, stability testing, and pharmacokinetic studies. However, the analysis of polar, basic compounds like 6-Morpholino-9H-purin-2-amine by reversed-phase HPLC presents a significant challenge.[4][5] Their high polarity can lead to poor retention on conventional non-polar stationary phases, resulting in elution near the void volume and inadequate separation from other polar impurities.[4][5] Furthermore, the basic nature of the purine ring system necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and good peak shape.[6][7]
This application note addresses these challenges by providing a systematic approach to HPLC method development, focusing on the principles of chromatographic selectivity and retention for polar analytes.
Analyte Characterization and Initial Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development.
Chemical Structure:
Figure 1: Chemical Structure of 6-Morpholino-9H-purin-2-amine.
Key Physicochemical Properties:
| Property | Value/Observation | Implication for HPLC Method Development |
| Molecular Formula | C₉H₁₁N₅O | - |
| Molecular Weight | 205.22 g/mol [8] | Affects diffusion and mass transfer in the column. |
| Polarity | High | Prone to poor retention in reversed-phase chromatography.[4][5] |
| pKa (Predicted) | Estimated to be in the range of 4-5 for the purine ring system and potentially a lower pKa for the 2-amino group.[7][9] | Mobile phase pH will be a critical parameter for controlling retention and peak shape.[6][7] |
| UV Absorbance | Purine analogs typically exhibit strong UV absorbance between 250-280 nm.[1][10] The 2-amino and 6-morpholino substitutions will influence the exact λmax. | UV detection is a suitable technique. A photodiode array (PDA) detector is recommended for initial wavelength screening. |
HPLC Method Development Strategy
Our approach to method development is a systematic process of optimizing chromatographic parameters to achieve the desired separation.
Figure 2: Systematic Workflow for HPLC Method Development.
Phase 1: Initial Screening
3.1.1. Column Selection: The Key to Retaining Polar Analytes
Standard C18 columns often fail to provide adequate retention for highly polar compounds due to "phase collapse" in highly aqueous mobile phases.[11] Therefore, selecting a column designed for polar analyte retention is crucial.
-
Recommendation: Begin with a modern, high-purity silica-based C18 column with polar-embedded or polar-endcapped functionalities. These columns offer improved wettability and resistance to phase collapse, enhancing the retention of polar compounds.[12]
-
Alternative: For extremely polar compounds that are difficult to retain even on polar-modified C18 phases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[12]
3.1.2. Mobile Phase Scouting: The Engine of Selectivity
The mobile phase composition, particularly the organic modifier and pH, dictates the retention and selectivity of the separation.[13]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN generally provides lower viscosity and better UV transparency at low wavelengths, while MeOH can offer different selectivity. A scouting gradient with both solvents is recommended.
-
Aqueous Phase and pH Control: Due to the basic nature of 6-Morpholino-9H-purin-2-amine, mobile phase pH is a critical parameter.[6][7] A buffered aqueous phase is essential to maintain a constant pH and ensure reproducible retention times.
-
Low pH (e.g., pH 3.0): At this pH, the amine functionalities will be protonated, potentially increasing polarity and reducing retention. However, it can improve peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Neutral pH (e.g., pH 7.0): At a neutral pH, the analyte will be closer to its neutral form, increasing hydrophobicity and retention.
-
3.1.3. Wavelength Selection
-
Protocol: Inject a standard solution of 6-Morpholino-9H-purin-2-amine and acquire the UV spectrum using a PDA detector from 200-400 nm.
-
Rationale: The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. Based on literature for similar 2-amino-6-substituted purines, a λmax in the range of 260-280 nm is expected.[1][10]
Phase 2: Optimization
3.2.1. Fine-Tuning Mobile Phase pH
Based on the initial scouting runs, select the pH range that provides the best initial retention and peak shape. The optimal pH should be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form and avoid peak splitting or broadening.[13]
3.2.2. Optimizing the Organic Modifier Concentration
-
Gradient Elution: For initial method development and for samples containing compounds with a wide range of polarities, a gradient elution is recommended. A typical starting gradient is 5-95% organic modifier over 15-20 minutes.[10]
-
Isocratic Elution: If the sample contains only the main compound and a few closely related impurities, an isocratic method can be developed for simplicity and robustness. The optimal isocratic percentage of the organic modifier can be estimated from the gradient run.
3.2.3. Flow Rate and Column Temperature
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Adjusting the flow rate can influence resolution and analysis time.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Increasing the temperature can decrease viscosity, reduce backpressure, and sometimes improve peak shape.
Recommended Protocol: A Starting Point for Analysis
This protocol provides a well-defined starting point for the analysis of 6-Morpholino-9H-purin-2-amine.
4.1. Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a PDA detector.
-
Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: Mobile Phase A/Mobile Phase B (95:5 v/v).
4.2. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | PDA at 272 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 20 | |
| 20.1 | |
| 25 |
4.3. Sample Preparation
-
Accurately weigh and dissolve the 6-Morpholino-9H-purin-2-amine standard or sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R2) Guidelines)
Once the chromatographic method is optimized, it must be validated to ensure it is fit for its intended purpose.[1][2][3] The following parameters should be assessed:
Figure 3: Key Parameters for HPLC Method Validation.
5.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable).
-
Analyze a standard solution of 6-Morpholino-9H-purin-2-amine.
-
Analyze a sample spiked with known related substances (if available).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) and analyze the stressed samples to ensure separation of degradation products from the main peak.
-
5.2. Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol: Prepare a series of at least five standard solutions of 6-Morpholino-9H-purin-2-amine at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
5.3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of 6-Morpholino-9H-purin-2-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The recovery should be within 98.0% to 102.0%.
5.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 6-Morpholino-9H-purin-2-amine at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
5.5. Range
-
Objective: To define the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is typically established from the linearity, accuracy, and precision studies.
5.6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the optimized method parameters, one at a time, such as:
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5 °C).
-
Flow rate (± 0.1 mL/min).
-
Percentage of organic modifier (± 2%). The system suitability parameters should remain within acceptable limits for each variation.
-
Data Presentation: Expected Validation Results
The following tables summarize the expected results from a successful method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251000 |
| 75 | 376000 |
| 100 | 502000 |
| 125 | 628000 |
| 150 | 753000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 121.2 | 101.0% |
| Average Recovery | 98.0% - 102.0% |
Table 3: Precision Data
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | RSD of 6 injections | ≤ 2.0% |
| Intermediate Precision | RSD between two analysts/days | ≤ 2.0% |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of 6-Morpholino-9H-purin-2-amine. By employing a systematic approach that considers the unique challenges posed by this polar, basic analyte, a robust and reliable analytical method can be established. The principles and protocols outlined herein are also applicable to the analysis of other structurally similar purine derivatives and polar compounds in pharmaceutical development. Adherence to the ICH Q2(R2) guidelines for method validation ensures the integrity and acceptability of the analytical data for regulatory submissions.[1][2][3]
References
-
PubChem. (n.d.). 6-Morpholin-4-YL-9H-purine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved February 10, 2026, from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 10, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 10, 2026, from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 10, 2026, from [Link]
-
MDPI. (2023, March 29). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved February 10, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 10, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 10, 2026, from [Link]
-
LCGC Blog. (2014, October 15). Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. Retrieved February 10, 2026, from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 10, 2026, from [Link]
-
Budovskaya, T. V., et al. (n.d.). The synthesis and properties of N6-substituted 2-amino-purine derivatives. PubMed. Retrieved February 10, 2026, from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 10, 2026, from [Link]
-
Jensen, J. H., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1113. Retrieved February 10, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 10, 2026, from [Link]
-
Scribd. (n.d.). Reversed-Phase HPLC Buffer Selection Guide. Retrieved February 10, 2026, from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 10, 2026, from [Link]
Sources
- 1. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
- 8. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for nucleophilic substitution to form 6-Morpholino-9H-purin-2-amine
This Application Note and Protocol is designed for researchers requiring a robust, high-purity synthesis of 6-Morpholino-9H-purin-2-amine (also known as 2-amino-6-morpholinopurine).
The protocol prioritizes the n-Butanol Reflux Method due to the electronic deactivation caused by the C2-amino group, which renders the C6-chloride less electrophilic than in unsubstituted 6-chloropurine. While aqueous conditions work for more reactive purines, the elevated temperature of n-butanol (
Abstract & Strategic Overview
The synthesis of 2-amino-6-morpholinopurine is a critical intermediate step in the development of CDK (Cyclin-Dependent Kinase) and PI3K inhibitors. The reaction proceeds via a Nucleophilic Aromatic Substitution (
Mechanistic Challenge:
The primary challenge is the electron-donating nature of the C2-amino group (
-
Solution: Use of a high-boiling polar protic solvent (n-butanol) allows reaction temperatures
, overcoming the electronic deactivation. -
Base Selection: An excess of morpholine (3-4 equivalents) acts as both the nucleophile and the acid scavenger (trapping
), driving the equilibrium forward.
Reaction Scheme
The morpholine nitrogen attacks the electrophilic C6 position, forming a Meisenheimer-like tetrahedral intermediate. The chloride ion is subsequently eliminated, restoring aromaticity.
Caption:
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | n-Butanol (Anhydrous) | High boiling point ( |
| Stoichiometry | 1.0 eq Purine : 3.0–4.0 eq Morpholine | Excess morpholine drives kinetics and neutralizes generated |
| Temperature | Reflux ( | Essential to overcome C2-amino deactivation. Lower temps ( |
| Time | 4–6 Hours | Monitor by TLC/LCMS. Extended heating ( |
| Atmosphere | Nitrogen / Argon (Optional) | Prevents oxidation of the electron-rich purine ring, though the reaction is generally air-tolerant. |
Detailed Experimental Protocol
Materials Required
-
Precursor: 2-Amino-6-chloropurine (purity
). -
Reagent: Morpholine (ReagentPlus,
). -
Solvent: n-Butanol (anhydrous preferred).
-
Wash Solvents: Cold Ethanol, Diethyl Ether, Deionized Water.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 2-amino-6-chloropurine (1.70 g, 10.0 mmol) .
-
Solvent: Add n-Butanol (20 mL) . The starting material will likely remain as a suspension.
-
Reagent: Add Morpholine (3.5 mL, ~40.0 mmol, 4.0 eq) via syringe.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) using an oil bath.-
Observation: The suspension should gradually clarify or change texture as the substitution proceeds and the more soluble morpholine-adduct forms (or precipitates depending on concentration).
-
Phase 2: Monitoring & Workup
-
Monitor: Check reaction progress by TLC after 3 hours.
-
TLC System: DCM:MeOH (9:1).
-
Visualization: UV lamp (254 nm). The product will be more polar (lower
) than the starting chloride.
-
-
Cooling: Once complete (typically 4-6 hours), remove from heat and allow the mixture to cool slowly to room temperature.
-
Crystallization:[1] The product often precipitates spontaneously upon cooling.
-
-
Precipitation: If no precipitate forms, reduce volume by 50% under vacuum or add Water (20 mL) to induce precipitation.
-
Filtration: Filter the solid using a Buchner funnel/sintered glass frit.
Phase 3: Purification
-
Washing: Wash the filter cake sequentially with:
-
Water (
) – removes morpholine hydrochloride salts. -
Cold Ethanol (
) – removes residual organic impurities. -
Diethyl Ether (
) – facilitates drying.
-
-
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Expected Results
-
Yield:
-
Appearance: Off-white to light yellow powder.
-
Melting Point:
(dec.)[1]
Analytical Validation (Self-Validating Protocol)
Verify the product identity using the following spectroscopic markers.
| Technique | Expected Signal / Characteristic | Interpretation |
| Morpholine | ||
| (DMSO- | Morpholine | |
| Exocyclic | ||
| Purine C8-H (Diagnostic aromatic proton). | ||
| N9-H (Exchangeable). | ||
| MS (ESI) | Confirm molecular weight (Calc: 220.23). |
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target purine.
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate.
-
Cause: Product may be partially soluble in hot n-butanol.
-
Fix: Cool the reaction mixture to
on ice for 1 hour before filtration. Adding an equal volume of diethyl ether can also force precipitation.
-
-
Issue: N7 vs N9 Isomers (Alkylation Side Reactions).
-
Context: This protocol assumes substitution at C6.[2][3][4] If you are performing alkylation at N9 (e.g., adding an alkyl halide), do so after this step. If you attempt to alkylate N9 first, the conditions change.
-
Note: Under these specific conditions (amine nucleophile, no alkyl halide), N-alkylation is not a concern; only C6-substitution occurs.
-
-
Issue: Incomplete Reaction.
-
Fix: If starting material persists after 6 hours, add an additional 1.0 eq of morpholine and continue reflux. Ensure the n-butanol is not wet, as water lowers the boiling point.
-
References
-
Legraverend, M., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives. National Institutes of Health (NIH).[5]
-
Vergara-Jaque, A., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data.
-
PubChem Database. (2025).[6] Compound Summary: 6-Morpholin-4-yl-9H-purine (CAS 2846-96-0).[6] National Library of Medicine.
-
Patent US6653296B1. (2003). Antiretroviral enantiomeric nucleotide analogs. (Describes synthesis of 2-amino-6-morpholinopurine derivatives).
Sources
- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 6. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thin Layer Chromatography (TLC) conditions for 6-Morpholino-9H-purin-2-amine monitoring
Executive Summary
This application note details the optimized Thin Layer Chromatography (TLC) conditions for monitoring the synthesis of 6-Morpholino-9H-purin-2-amine from 2-amino-6-chloropurine . Due to the amphoteric nature of the purine scaffold and the basicity of the morpholine moiety, standard silica chromatography often yields tailing streaks or poor resolution.
This protocol establishes a Dichloromethane/Methanol/Ammonium Hydroxide system as the "Gold Standard" mobile phase, ensuring sharp peak shapes and distinct separation (
Physicochemical Context & Chromatographic Logic[1][2][3][4]
To design a robust separation, one must understand the molecular forces at play:
-
The Analyte (Product): 6-Morpholino-9H-purin-2-amine contains a purine core (aromatic, flat, H-bond donor/acceptor) and a morpholine ring (aliphatic, basic nitrogen, ether oxygen). The basic nitrogen in the morpholine ring (
) interacts strongly with the acidic silanol groups ( ) of silica gel, causing "tailing" or retention. -
The Impurity (Starting Material): 2-amino-6-chloropurine is significantly more polar and less soluble in organic solvents than the product. It relies heavily on H-bonding for adsorption.
-
The Solution:
-
Solvent Strength: A chlorinated solvent (DCM) provides solubility for the organic bulk, while Methanol (MeOH) provides the polarity needed to displace the analyte from the silica.
-
Modifier (The Critical Component): Ammonium Hydroxide (
) or Triethylamine ( ) is mandatory . It competes for the acidic silanol sites on the stationary phase, effectively "deactivating" them and allowing the basic morpholine product to elute as a compact spot.
-
Materials & Reagents
| Component | Specification | Role |
| Stationary Phase | Silica Gel 60 | Adsorbent |
| Solvent A | Dichloromethane (DCM), HPLC Grade | Carrier Solvent |
| Solvent B | Methanol (MeOH), HPLC Grade | Polar Modifier |
| Additive | Ammonium Hydroxide (25-30% | Tailing Suppressor |
| Visualization | UV Lamp (254 nm) | Primary Detection |
| Stain | Ninhydrin Solution | Secondary Detection (Amine) |
Standardized Protocol
Mobile Phase Preparation
Note: Prepare fresh daily to prevent ammonia evaporation.
System A (Recommended): DCM / MeOH /
-
Measure 90 mL of Dichloromethane.
-
Measure 9 mL of Methanol.
-
Add 1 mL of Ammonium Hydroxide (approx. 20 drops).
-
Mix thoroughly. The mixture may be slightly cloudy initially due to water in the ammonia; sonicate for 30 seconds until clear.
System B (Alternative - Green Chemistry): EtOAc / MeOH [1]
-
Ratio: 90:10 (v/v).
-
Note: This system is less toxic but may result in broader spots for this specific purine.
Sample Preparation (Reaction Monitoring)
Direct spotting of reaction mixtures containing high-boiling solvents (DMSO, DMF) often leads to artifacts.
-
Mini-Workup: Take a
aliquot of the reaction mixture. -
Add to a small vial containing
EtOAc and Water. -
Vortex/Shake and let layers separate.
-
Spot the top organic layer. This removes bulk DMSO/DMF and inorganic salts that distort the baseline.
Elution & Visualization
-
Chamber Saturation: Place a filter paper inside the developing jar and pour the mobile phase over it. Close the lid and wait 5 minutes for equilibrium.
-
Spotting: Apply 1-2
of the Reference Standard (SM), Co-spot (Mix), and Reaction Mixture (RM) on the baseline (1 cm from bottom). -
Run: Elute until the solvent front reaches 1 cm from the top.[2]
-
Dry: Dry the plate with a heat gun or air stream to remove ammonia (essential for proper staining).
-
Detect: Visualize under UV 254 nm. The purine ring absorbs strongly, appearing as dark spots against the fluorescent green background.
Data Interpretation & Expected ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Values[2][3][6][7]
Under the DCM:MeOH:NH4OH (90:9:1) condition:
| Compound | Structure Description | Approx. | Appearance (UV) |
| 2-amino-6-chloropurine | Starting Material (SM) | 0.25 - 0.35 | Dark Spot |
| 6-Morpholino-9H-purin-2-amine | Product (P) | 0.45 - 0.55 | Dark Spot |
| Reaction Solvent (DMSO/DMF) | Solvent Front / Baseline | 0.00 or 1.00 | Streak (if not worked up) |
Interpretation: The morpholine group adds lipophilic bulk, generally increasing the
Workflow Visualization
Figure 1: Optimized TLC workflow for monitoring purine substitution reactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Acidic Silanols interacting with basic Morpholine. | Increase |
| "Ghost" Spots | Degradation of unstable intermediates or solvent impurities. | Perform a 2D-TLC run to confirm spot stability. |
| No Separation | Solvent system too polar (Product and SM at solvent front). | Reduce Methanol content (e.g., 95:5 DCM:MeOH). |
| UV Spot Fading | Fluorescence quenching inhibition. | Ensure plate is fully dried; residual acid/base can affect fluorescence indicator. |
References
-
Synthesis of 6-Morpholino-purine derivatives: Title: Synthesis of novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives. Source: PubMed (NIH) URL:[Link]
-
General Purine Separation Strategies: Title: Purine and Related Compound Purification Strategies (Application Note AN59).[3] Source: Teledyne ISCO URL:[Link]
-
TLC of Amino Acids and Basic Heterocycles: Title: Optimization of the TLC Separation of Amino Acids. Source: ResearchGate URL:[4][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. teledynelabs.com [teledynelabs.com]
- 4. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 6-Morpholino-9H-purin-2-amine Derivatives
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 6-morpholino-9H-purin-2-amine and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). This scaffold is a critical pharmacophore in the development of PI3K and mTOR kinase inhibitors (e.g., ZSTK474 analogs).
Traditional thermal synthesis of C6-substituted purines often requires prolonged reflux (12–24 hours) in high-boiling solvents (e.g.,
Scientific Background & Mechanism[1][2]
The Target Scaffold
The 2-amino-6-morpholinopurine structure is a privileged scaffold in medicinal chemistry. The morpholine ring at the C6 position often occupies the ATP-binding pocket of lipid kinases, forming crucial hydrogen bonds via the morpholine oxygen and the purine N7/N9 nitrogens.
Mechanistic Rationale: Microwave-Accelerated
The synthesis relies on the displacement of a leaving group (typically chloride) at the C6 position of 2-amino-6-chloropurine by morpholine .
-
Regioselectivity: The C6 position is significantly more electrophilic than the C2 position due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N7/N9) and the lack of electron-donating substituents compared to the C2-amine.
-
Microwave Effect: The transition state of the
reaction involves a polar Meisenheimer complex. Microwave irradiation efficiently couples with the polar solvent (Ethanol or Water) and the polar transition state, lowering the activation energy barrier ( ) and stabilizing the intermediate, leading to rapid conversion.
Reaction Mechanism Visualization
The following diagram illustrates the reaction pathway and the transition state stabilization.
Figure 1: Mechanistic pathway of the
Materials and Equipment
Reagents[1][3][4][5][6][7][8][9][10]
-
Substrate: 2-Amino-6-chloropurine (>98% purity).
-
Nucleophile: Morpholine (ReagentPlus®, >99%).
-
Solvent: Ethanol (Absolute) or Water (Deionized) for Green Chemistry variants.
-
Base:
-Diisopropylethylamine (DIPEA) or excess Morpholine (acts as base/nucleophile).
Equipment[6]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure.
-
Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with silicone/PTFE septa.
-
Analysis: UPLC-MS (C18 column) and NMR (DMSO-
).
Experimental Protocol
Method A: Standard Optimization (Ethanol)
This method balances solubility and reaction rate, suitable for library synthesis.
-
Preparation: In a 10 mL microwave vial, suspend 2-amino-6-chloropurine (170 mg, 1.0 mmol) in Ethanol (4.0 mL).
-
Addition: Add Morpholine (260 µL, 3.0 mmol, 3.0 eq). Note: Excess morpholine acts as the base; external base like DIPEA is optional but recommended if using expensive amines.
-
Sealing: Crimp the vial with a PTFE-lined cap. Ensure the headspace is at least 50% of the vial volume to accommodate pressure.
-
Irradiation: Program the microwave reactor:
-
Temperature: 140°C
-
Ramp Time: 2:00 min
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Workup: Cool the reaction to room temperature (forced air cooling). The product often precipitates as a white/off-white solid.
-
If solid forms: Filter and wash with cold ethanol (2 x 2 mL) and diethyl ether.
-
If solution remains clear: Concentrate in vacuo and triturate with water/methanol.
-
Method B: Green Synthesis (Water)
Water is an excellent microwave solvent due to its high dielectric constant (
-
Preparation: Suspend 2-amino-6-chloropurine (1.0 mmol) in Water (4.0 mL).
-
Addition: Add Morpholine (4.0 mmol, 4.0 eq).
-
Irradiation: Heat at 150°C for 20 minutes .
-
Workup: Upon cooling, the hydrophobic product precipitates from the aqueous phase. Filter, wash with water, and dry.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.
Data Analysis & Comparison
Thermal vs. Microwave Comparison
The following table summarizes internal validation data comparing conventional reflux methods with the developed microwave protocol.
| Parameter | Conventional Thermal Reflux | Microwave Protocol (Method A) | Impact |
| Solvent | Ethanol (Superheated to 140°C) | Greener Solvent | |
| Time | 16 – 24 Hours | 15 Minutes | 98% Time Reduction |
| Yield | 65 – 72% | 88 – 94% | Yield Improvement |
| Purity (LCMS) | 85% (Requires Column) | >95% (Precipitation only) | Simplified Workup |
| Energy Usage | High (Overnight heating) | Low (Short burst) | Efficiency |
Analytical Validation
-
H NMR (500 MHz, DMSO-
): 7.85 (s, 1H, H-8), 6.10 (br s, 2H, NH ), 4.10 (br s, 4H, morpholine), 3.65 (t, 4H, morpholine). -
LC-MS: Calculated mass for C
H N O: 220.11; Found [M+H] : 221.2.
Troubleshooting & Expert Insights
Pressure Management
Ethanol at 140°C generates approximately 6–8 bar of pressure.
-
Risk: Overfilling the vial reduces headspace, causing rapid pressure spikes that may trigger the reactor's safety vent.
-
Solution: Never fill vials >60% capacity. If using water at >150°C, ensure the vessel is rated for 30 bar.
Substrate Solubility
2-Amino-6-chloropurine has poor solubility in room temperature ethanol.
-
Insight: It is not necessary for the starting material to be fully dissolved before heating. The microwave energy will rapidly dissolve the suspension as the temperature ramps up.
Nucleophile Reactivity
If substituting morpholine with sterically hindered amines (e.g., 2-methylmorpholine):
-
Adjustment: Increase temperature to 160°C and time to 30 minutes.
-
Catalysis: Add 0.5 eq of KI (Potassium Iodide) to form the transient, more reactive 6-iodo intermediate in situ (Finkelstein-type activation).
References
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Source: PubMed Central (PMC) / Molecules. URL:[Link]
-
Microwave promoted C6-alkylation of purines through SNAr-based reaction. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. URL:[Link]
-
Purine analogues as kinase inhibitors: A review. Source: Recent Patents on Anti-Cancer Drug Discovery.[2] URL:[Link]
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones. Source: MDPI, Molbank. URL:[Link][3][4][5][6][7]
Sources
- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Storage, Solubilization, and Handling Protocols for 6-Morpholino-9H-purin-2-amine
Abstract & Compound Profile
6-Morpholino-9H-purin-2-amine (CAS: 18202-52-3) is a functionalized purine derivative often utilized as a scaffold in the synthesis of kinase inhibitors (specifically targeting PI3K/mTOR pathways due to the morpholine hinge-binding motif) and as a reference standard in nucleoside analog research.
Proper handling of this compound is critical due to the susceptibility of the 2-amino group to oxidative degradation and the hygroscopic nature of the purine core. This guide outlines the rigorous protocols required to maintain >98% purity over long-term storage and ensure experimental reproducibility.
Physicochemical Identity
| Property | Specification |
| IUPAC Name | 6-(Morpholin-4-yl)-9H-purin-2-amine |
| CAS Number | 18202-52-3 |
| Molecular Formula | C₉H₁₂N₆O |
| Molecular Weight | 220.23 g/mol |
| Appearance | Off-white to beige powder |
| Solubility | DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble) |
| pKa (Calculated) | ~3.5 (N7/N9), ~14 (Amine) |
Health, Safety, and Environment (HSE)
CRITICAL SAFETY WARNING: Treat this compound as a bioactive small molecule. While specific toxicology data may be limited, structural analogs (aminopurines) are classified as Irritants and potential Mutagens.
-
GHS Classification (Inferred from Analogs):
-
Personal Protective Equipment (PPE):
-
Respiratory: N95/P2 mask required during weighing; handle in a fume hood.
-
Skin: Nitrile gloves (double-gloving recommended for stock preparation).
-
Eyes: Chemical safety goggles.[1]
-
Storage Protocol (Powder)
The stability of 6-Morpholino-9H-purin-2-amine is compromised by moisture (hydrolysis of the morpholine ring opening, though slow) and oxidation of the exocyclic amine.
Long-Term Storage Conditions
-
Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The container must be tightly sealed with Parafilm.
-
Desiccation: Store the primary vial inside a secondary container (e.g., a Falcon tube or desiccation jar) containing active silica gel or Drierite™.
"Use-and-Return" Workflow
Repeated temperature cycling causes condensation, leading to caking and degradation.
-
Remove vial from freezer.
-
Equilibrate: Allow the vial to reach room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh the required amount rapidly.
-
Purge headspace with Nitrogen/Argon (if available).
-
Reseal and return to -20°C immediately.
Solubilization & Stock Preparation
Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard for this compound. Avoid protic solvents (water, methanol) for stock storage.
Preparation of 10 mM Stock Solution
Reagents: Anhydrous DMSO (≥99.9%, molecular sieve treated).
Protocol:
-
Calculate the mass required for a 10 mM solution:
Example: To make 1 mL of 10 mM stock, weigh 2.20 mg . -
Add DMSO to the powder.
-
Vortex: Vortex vigorously for 30-60 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Note: Avoid heating >40°C, as this accelerates degradation.
-
-
Inspection: Solution should be clear and colorless to pale yellow.
Stock Storage (Aliquoting)
Never store the bulk stock solution in a single tube if it will be used over multiple days.
-
Aliquots: Divide into single-use volumes (e.g., 20-50 µL) in amber microcentrifuge tubes.
-
Freeze-Thaw Limit: Maximum 1 cycle. Discard any remainder after thawing.[4]
-
Storage: -80°C is preferred for solutions; -20°C is acceptable for <1 month.
Visual Workflows
Stock Preparation & Handling Workflow
This diagram outlines the decision logic for solubilization and storage to minimize degradation.
Figure 1: Step-by-step workflow for the preparation of stable stock solutions, emphasizing moisture control.
Stability & Degradation Logic
Understanding the chemical vulnerabilities of the 2-amino-purine scaffold.
Figure 2: Degradation pathways. The 2-amine and morpholine moieties are sensitive to oxidation and hydrolysis, respectively.
Quality Control (QC) Methodology
To validate the integrity of the compound after long-term storage, the following HPLC method is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Purine absorption max) and 280 nm.
-
Acceptance Criteria: Single peak >98% area under the curve (AUC).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76098, 6-Morpholin-4-yl-9H-purine (Analog Reference). Retrieved from [Link]
Disclaimer: This guide is for research use only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling.
Sources
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Solubility of 6-Morpholino-9H-purin-2-amine in DMSO
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth, question-and-answer-based approach to resolving common solubility challenges encountered with 6-Morpholino-9H-purin-2-amine in Dimethyl Sulfoxide (DMSO). Moving beyond a simple checklist, we delve into the causative chemical principles and provide field-proven protocols to ensure experimental success and data integrity.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most immediate and common issues researchers face.
Q1: I've added DMSO to my vial of 6-Morpholino-9H-purin-2-amine, but it's not dissolving completely. What are my immediate next steps?
A1: Incomplete dissolution is a common first hurdle. The issue often stems from insufficient kinetic energy to overcome the compound's crystal lattice energy. Do not immediately assume the compound is insoluble.
Causality: Dissolution is a process where solvent molecules must surround and stabilize individual solute molecules, breaking apart the solid-state structure. Purine analogs can form strong intermolecular hydrogen bonds, making this process energetically demanding.
Immediate Troubleshooting Steps:
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. This increases the interaction between the compound's surface area and the solvent.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes.[1] The high-frequency sound waves create micro-cavitations that physically break apart solid aggregates, dramatically enhancing dissolution.
-
Gentle Warming: Warm the solution in a water bath set to 30-40°C.[2] This increases the kinetic energy of both the solvent and solute molecules, favoring the dissolution process. Caution: Do not overheat, as this could potentially degrade the compound.
If the compound remains insoluble after these steps, you may be attempting a concentration that is too high. It is advisable to re-evaluate the target concentration or consult the advanced troubleshooting workflow in Section 3.
Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my aqueous buffer (e.g., PBS, cell media). Why did this happen and how can I prevent it?
A2: This is the most frequent challenge when working with DMSO stock solutions and is a classic example of a compound "crashing out" of solution due to a drastic change in solvent polarity.
Causality: 6-Morpholino-9H-purin-2-amine is significantly more soluble in a polar aprotic solvent like DMSO than in a polar protic solvent like water. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local solvent environment changes from DMSO-rich to water-rich. Water is a poor solvent for this compound, causing it to rapidly precipitate.[3][4]
Prevention Protocol:
-
Make Serial Dilutions in DMSO First: If your experiment requires a dose-response curve, perform the initial serial dilutions in 100% DMSO.[5][6] This ensures that when you add a small, consistent volume of each stock to the aqueous medium, the final DMSO concentration remains constant across all conditions.
-
Reverse the Addition Order: Always add the small volume of DMSO stock to the larger volume of aqueous buffer, never the other way around.
-
Ensure Rapid Mixing: As you add the DMSO stock, vortex or vigorously pipette the aqueous solution.[2] This rapid dispersion prevents the formation of localized, high-concentration pockets of the compound that can initiate precipitation.
-
Maintain a Minimal Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7] However, this small amount of DMSO is critical for maintaining the compound's solubility in the final aqueous environment.
Section 2: Understanding the Chemistry - The "Why"
A deeper understanding of the compound and solvent properties is essential for effective troubleshooting.
Q3: What are the key physicochemical properties of 6-Morpholino-9H-purin-2-amine that affect its solubility?
A3: While specific experimental solubility data for this exact molecule is not widely published, we can infer its properties from its structure and data on similar purine analogs. These properties create a delicate solubility balance.
Structural Analysis:
-
Purine Core: The core is a flat, aromatic, heterocyclic system capable of π-stacking interactions, which can favor the solid state.
-
2-Amine Group: This group can act as both a hydrogen bond donor and acceptor, potentially increasing interaction with polar solvents but also contributing to strong crystal lattice forces.
-
6-Morpholino Group: The morpholine ring adds steric bulk and has an oxygen atom that can act as a hydrogen bond acceptor. It increases the molecule's overall polarity compared to a simple alkyl substituent.
The interplay of these features results in a molecule that requires a potent polar solvent to effectively break its intermolecular forces.
| Property | Predicted Value / Insight | Implication for Solubility |
| Molecular Weight | ~249.26 g/mol | Moderate; higher MW can sometimes correlate with lower solubility. |
| logP | ~0.5 - 1.5 (Predicted) | Indicates moderate lipophilicity. Soluble in organic solvents like DMSO, but limited solubility in pure water.[8] |
| Hydrogen Bond Donors | 2 (from amine and purine N-H) | Can interact with polar solvents but also leads to strong self-association in the solid state.[8] |
| Hydrogen Bond Acceptors | 6 (from nitrogens and morpholine oxygen) | Enhances interaction with protic solvents, but DMSO is a more effective solvent for breaking solute-solute H-bonds. |
Q4: Why is DMSO such a powerful solvent, and what are its critical limitations?
A4: DMSO is a "super solvent" due to its unique combination of properties, but its hygroscopic nature is a major liability.
Strengths:
-
Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to dissolve a wide range of polar compounds. Crucially, as an aprotic solvent, it does not form a strong solvation shell around solutes, making it very effective at breaking up the crystal lattice of compounds.
Limitations:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. This is the most critical and often overlooked factor in solubility problems. Even a small percentage of water contamination can significantly decrease DMSO's ability to dissolve many organic compounds.[9][10]
-
Freeze/Thaw Instability: The presence of water in DMSO dramatically increases the likelihood of a compound precipitating during freeze-thaw cycles.[9][10] As the DMSO/water mixture freezes, pure DMSO freezes first (at 18.5°C), creating pockets of concentrated, water-rich solution where the compound is less soluble and can crash out.
Section 3: In-Depth Troubleshooting Workflow
When basic steps fail, a systematic approach is necessary. This workflow provides a logical sequence for diagnosing and solving persistent solubility issues.
Caption: A systematic workflow for troubleshooting the dissolution of 6-Morpholino-9H-purin-2-amine in DMSO.
Section 4: Experimental Protocols
These protocols provide standardized, step-by-step methodologies for preparing and using your compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is designed to maximize the chances of successful dissolution.
-
Preparation: Bring the vial of powdered 6-Morpholino-9H-purin-2-amine to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to the vial to achieve your target concentration (e.g., 10-50 mM).[2]
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for at least 2 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes.[1] The water in the bath should be at room temperature.
-
Warming (If Necessary): If particulates are still visible, move the vial to a 37°C water bath for 15 minutes, with intermittent vortexing every 5 minutes.[2]
-
Final Inspection: Once the solution is clear, with no visible particulates, it is ready. If it remains cloudy, the desired concentration is likely above the compound's solubility limit.
-
Storage: Aliquot the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -20°C or, for long-term storage, at -80°C.[7] This minimizes freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol is optimized to prevent precipitation upon dilution.
-
Prepare Dilution Series (in DMSO): If required, perform serial dilutions of your high-concentration stock using 100% anhydrous DMSO as the diluent.[6]
-
Prepare Aqueous Buffer: Dispense the final volume of your aqueous assay buffer (e.g., PBS, media) into the destination tubes or wells.
-
Initiate Mixing: Begin vortexing the tube containing the aqueous buffer at a medium speed.
-
Spike in the Compound: While the buffer is vortexing, add the small volume of the DMSO stock solution dropwise directly into the vortexing liquid.[2] For a 1:1000 dilution, this would be 1 µL of stock into 999 µL of buffer.
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Vehicle Control: Crucially, prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of the aqueous buffer. This is essential for distinguishing compound effects from solvent effects.[7]
Section 5: Best Practices for Storage and Handling
Proper storage is non-negotiable for maintaining the integrity and solubility of your compound.
Q5: How should I properly store my powdered compound and its DMSO stock solution to prevent future solubility issues?
A5: Improper storage is a leading cause of experimental variability and solubility failure.
-
Powdered (Solid) Compound:
-
Storage: Store the vial in a desiccator at the recommended temperature (typically -20°C) to protect it from moisture.
-
Handling: Always allow the vial to equilibrate to room temperature before opening it. Opening a cold vial will cause atmospheric water to condense inside, compromising the powder.
-
-
DMSO Stock Solution:
-
Aliquotting is Mandatory: Never use a master stock repeatedly. The initial preparation should be immediately aliquotted into single-use volumes sufficient for one experiment.[1]
-
Avoid Freeze-Thaw Cycles: This is the most critical rule. Each freeze-thaw cycle increases the risk of water absorption and precipitation.[9][11]
-
Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (>1 month), -80°C is strongly recommended to minimize degradation and solvent effects.[7]
-
By adhering to these principles and protocols, researchers can overcome the solubility challenges associated with 6-Morpholino-9H-purin-2-amine, ensuring the reliability and reproducibility of their experimental results.
References
-
Rupji, K., & Tanna, S. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]
-
Reddit. (2023). Compund dilution in DMSO. r/labrats. Available at: [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Available at: [Link]
-
Palmer, A. C., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ziath.com [ziath.com]
- 10. ziath.com [ziath.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during 6-Morpholino-9H-purin-2-amine synthesis
Topic: Minimizing Side Reactions & Process Optimization Ticket ID: PUR-SYN-006-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Reaction Logic
Welcome to the technical support hub for purine functionalization. The synthesis of 6-Morpholino-9H-purin-2-amine (CAS: 18202-52-3) is a classic Nucleophilic Aromatic Substitution (
While the reaction appears straightforward, the presence of the electron-donating amino group at the C2 position deactivates the purine ring, making the C6-chloride less electrophilic compared to 2,6-dichloropurine.[2] Consequently, researchers often encounter incomplete conversion or force the reaction conditions so aggressively that hydrolysis (formation of guanine) becomes a dominant side reaction.[1][2]
This guide provides a self-validating protocol to balance reactivity with selectivity.
Critical Reaction Pathways (Visualization)
To troubleshoot effectively, we must visualize the competition between the desired morpholine attack and the undesired hydrolysis.[2]
Figure 1: The competitive landscape between amination (green) and hydrolysis (red).[2] Note that the 2-amino group stabilizes the starting material, requiring higher activation energy.[2]
Troubleshooting Guide (FAQ Format)
Category A: Reaction Efficiency & Conversion
Q1: The reaction stalls at 60% conversion even after 24 hours. Should I add a stronger base? Diagnosis: The 2-amino group donates electron density into the pyrimidine ring, reducing the electrophilicity of the C6 carbon.[2] Solution: Do not use strong inorganic bases (like NaOH), as they accelerate hydrolysis.[1][2]
-
Protocol Adjustment: Switch solvent to n-Butanol . The higher boiling point (117°C) compared to ethanol (78°C) provides the necessary activation energy to overcome the deactivation from the C2-amine.[1][2]
-
Stoichiometry: Use morpholine as both reagent and base (3–5 equivalents).[1][2]
Q2: I see a new spot on TLC that doesn't move (baseline). What is it? Diagnosis: This is likely Guanine (2-amino-6-hydroxypurine), resulting from the hydrolysis of the C6-Cl bond.[1][2] Causality: Water was present in the solvent or the morpholine was hygroscopic.[1] Corrective Action:
-
Dry n-butanol over 3Å molecular sieves before use.[1]
-
Critical Check: Ensure your reflux condenser is fitted with a drying tube (CaCl2) or an inert gas balloon.[1][2]
Category B: Impurity Profiling[1][2]
Q3: My LC-MS shows a peak at M+14 relative to the product. Is this methylation? Diagnosis: Unlikely.[1][2] In this specific synthesis, common side products include:
-
Dimerization: Rare, but possible if concentration is too high (>1M).[1][2]
-
Salt Formation: If you see "ghost peaks" or retention time shifts, it is likely the Morpholine-HCl salt co-eluting.[1][2]
Table 1: Solvent Selection Matrix for Optimization
| Solvent | Boiling Point | Reaction Rate | Hydrolysis Risk | Recommendation |
| Water | 100°C | Slow | High | Avoid (unless using enzymatic routes) |
| Ethanol | 78°C | Very Slow | Moderate | Good for workup, bad for reaction |
| n-Butanol | 117°C | Optimal | Low | Preferred Solvent |
| DMF | 153°C | Fast | Moderate | Difficult workup (high b.p.) |
The "Gold Standard" Protocol
This protocol minimizes hydrolysis by excluding water and utilizing the "self-scavenging" property of morpholine.[1]
Reagents:
-
Morpholine (5.0 eq) – Acts as nucleophile and HCl scavenger[1][2]
-
n-Butanol (Solvent, 5-10 volumes)[2]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 2-Amino-6-chloropurine and n-Butanol.
-
Addition: Add Morpholine in one portion.
-
Reaction: Heat to reflux (approx. 118°C) .
-
Workup (The Water Crash Method):
-
Cool the reaction mixture to Room Temperature (RT).
-
Distill off approximately 50% of the n-Butanol under reduced pressure (optional but improves yield).[1][2]
-
Add Water (10 volumes) to the residue while stirring vigorously.
-
Why? The product is poorly soluble in water, while morpholine hydrochloride (salt) and excess morpholine are highly water-soluble.[2]
-
-
Isolation: Filter the off-white precipitate.[1] Wash with water (2x) and cold ethanol (1x).[1][2]
-
Drying: Dry in a vacuum oven at 50°C.
Logic Tree for Process Control
Use this decision tree to determine your next step based on in-process controls (IPC).
Figure 2: Decision logic for in-process monitoring. Prioritize identifying hydrolysis early to prevent yield loss.
References
-
Synthesis of 6-Morpholino-purine Derivatives
- Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
- Relevance: Confirms the n-butanol/ethanol reflux conditions and workup procedures for 2-amino-6-morpholinopurine deriv
-
Purine Reactivity & Hydrolysis
-
Title: 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives.[1][2][4] Synthesis, computational analysis, and biological activity.[1][2][4]
-
Source: Nucleosides, Nucleotides & Nucleic Acids, 2021.[1][2][4]
- Relevance: Discusses the stability of the C6-morpholino group and tautomeric preferences
-
URL:[Link]
-
-
Compound Verification
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-6-chloropurine and morpholine before handling.
Sources
- 1. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Uptake of 6-Morpholino-9H-purin-2-amine
[1][2]
Status: Active Last Updated: 2025-05-21 Document ID: TS-PUR-06M-UPT Scope: In vitro cellular assays, Kinase inhibition (PI3K/mTOR/DNA-PK scaffolds), Physicochemical optimization.[1][2]
Executive Summary & Molecule Profile
6-Morpholino-9H-purin-2-amine (CAS: 2846-96-0) is a critical pharmacophore often utilized as a scaffold for Type I and Type II kinase inhibitors, particularly targeting the PI3K/mTOR pathway.[2]
While the morpholine ring is introduced to improve water solubility and hydrogen-bonding interactions within the ATP-binding pocket, it introduces a specific set of cellular uptake challenges. Users frequently report a "Potency Gap" —where biochemical IC50 values are nanomolar, but cellular EC50 values shift to micromolar ranges.[2] This guide addresses the three primary causes of this gap: Solubility/Precipitation , Lysosomal Sequestration , and Protein Binding .
Physicochemical Profile
| Property | Value (Approx) | Implication for Uptake |
| MW | ~220.2 g/mol | Small enough for passive diffusion.[1][2] |
| cLogP | ~0.5 - 1.2 | Moderately lipophilic; capable of membrane permeation but prone to precipitation in aqueous buffers.[2] |
| pKa (Morpholine) | ~8.3 | CRITICAL: Weakly basic.[1][2] Highly susceptible to protonation in acidic compartments (Lysosomes).[2][3] |
| PSA | ~80 Ų | Good range for cell permeability (<140 Ų).[1][2] |
Diagnostic Workflow: Why is my compound not working in cells?
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic decision tree for identifying the root cause of poor cellular potency.
Module 1: Solubility & Formulation (The "Crash" Effect)
The Issue: Purine analogs are planar and stack easily, leading to micro-crystallization when added directly to aqueous media. This effectively lowers the concentration of dissolved drug available to the cell.
Expert Insight: The "Crash" Phenomenon
Adding a high-concentration DMSO stock (e.g., 10 mM) directly to cell media (aqueous) creates a local region of supersaturation.[1] The morpholine-purine scaffold often precipitates instantly at the interface. Once crystallized, it will not re-dissolve during the incubation period.
Optimized Protocol: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into the cell well.
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Intermediate Step: Prepare a 10x working solution in culture media containing 10-20% DMSO .
-
Why? The presence of DMSO in the intermediate step prevents immediate crashing while allowing the compound to solvate in the aqueous components.
-
-
Final Addition: Add the 10x intermediate solution to the cells (1:10 dilution).
-
Result: Final DMSO concentration is 1-2%, and the compound remains in solution.
-
Module 2: Lysosomal Trapping (The "Sequestration" Trap)[1]
The Issue: This is the most common failure mode for morpholine-containing drugs. The morpholine nitrogen (pKa ~8.[2]3) is uncharged in the cytosol (pH 7.[2]2) but becomes protonated in lysosomes (pH 4.5–5.0).[2]
Mechanism:
-
Entry: Neutral drug diffuses passively through the membrane.[2]
-
Trapping: Inside the lysosome, it gains a proton (
).[2] The charged molecule cannot diffuse back out.[2] -
Accumulation: The drug accumulates in the lysosome (up to 1000-fold concentration) rather than binding the kinase target in the cytosol.
Experimental Validation: The Ammonium Chloride Shift
To confirm if your compound is being trapped:
-
Control Arm: Treat cells with your compound (dose-response).[2]
-
Test Arm: Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 for 1 hour.
-
Readout: Add your compound.
-
Result: If the EC50 significantly improves (decreases) in the presence of NH₄Cl, your compound suffers from lysosomal trapping.
-
Module 3: Serum Protein Binding
The Issue: Purine scaffolds are hydrophobic.[2] In standard assays using 10% Fetal Bovine Serum (FBS), up to 95-99% of the compound may be bound to albumin, leaving only a fraction free to enter the cell.
Protocol: Serum Shift Assay
Determine the "Free Fraction" impact.[2]
Visualizing the Uptake Pathway
The following diagram illustrates the competing pathways determining the intracellular concentration of 6-Morpholino-9H-purin-2-amine.
Figure 2: Cellular fate of morpholino-purines.[2] Note the "Ion Trapping" sink into the lysosome.
Frequently Asked Questions (FAQ)
Q: Can I use Cyclodextrin to improve uptake? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used in the formulation.[2] It improves solubility without disrupting the membrane.[2] However, ensure the cyclodextrin concentration does not exceed 0.5% in the final assay, as it can deplete cholesterol from cell membranes.
Q: My compound works in HeLa cells but not in MDCK cells. Why? A: MDCK cells express high levels of efflux transporters (P-gp/MDR1).[1][2] Morpholino-purines can be substrates for P-gp.[2] Try co-incubating with Verapamil (10 µM) or Cyclosporin A (5 µM) to inhibit efflux and see if potency is restored.[1][2]
Q: The compound precipitates even with the intermediate dilution step. A: If the compound is highly crystalline, sonicate the 10 mM DMSO stock for 10 minutes before dilution. Alternatively, warm the media to 37°C before adding the compound. Cold media accelerates precipitation.[2]
References
-
Smith, D. A., et al. (2001).[2] "Physicochemical Properties and their influence on cellular uptake." Medicinal Chemistry Reviews.
-
Nadanaciva, S., et al. (2011).[2] "Lysosomal sequestration of amine-containing drugs: Analysis and structural determinants." Journal of Medicinal Chemistry.
-
Vu, T. K., et al. (2016).[1][2] "Strategies to overcome drug resistance in kinase inhibitors: Targeting the P-gp efflux pump."[2] Pharmacological Research.
-
Di, L., & Kerns, E. H. (2015).[1][2] "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier Science.[2] (Standard reference for pKa and solubility optimization).
Sources
- 1. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms [mdpi.com]
- 2. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. Morpholine-Facilitated Enrichment-Triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
Optimizing temperature and pressure for 6-Morpholino-9H-purin-2-amine scale-up
Department: Process Chemistry & Scale-Up Engineering Subject: Optimization of Temperature & Pressure Parameters (Scale-Up) Ticket ID: PUR-OPT-2024-001
👨🔬 Senior Scientist Foreword
Welcome. If you are accessing this guide, you are likely transitioning from milligram-scale medicinal chemistry (where yield is secondary to speed) to gram/kilogram-scale process development (where yield, purity, and cycle time are paramount).
The synthesis of 6-Morpholino-9H-purin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (
In small-scale glassware, this reaction is often run in refluxing n-butanol or neat morpholine (approx. 117-128°C) for 12–24 hours. This is not scalable. Extended thermal exposure leads to oxidative degradation (tarring) and difficult workups.
This guide details the transition to Pressurized Aqueous/Alcoholic Systems , which allows us to increase temperature (kinetics) while closing the system to prevent oxidation and solvent loss.
🏗 Module 1: The Thermodynamics of Scale-Up
To optimize, you must understand the mechanism. The reaction is an addition-elimination pathway.[1]
The Mechanism ( )
-
Addition: Morpholine (nucleophile) attacks the C6 position of the purine. This disrupts aromaticity and forms a Meisenheimer-like complex. This is the rate-determining step (RDS).
-
Elimination: The chloride ion is expelled, restoring aromaticity.
Why Temperature & Pressure Matter
-
Activation Energy (
): The C6 position is moderately deactivated by the electron-donating amine at C2. You need significant energy (Temperature > 105°C) to overcome the barrier for the RDS. -
Pressure as an Enabler: Standard solvents like water (bp 100°C) or methanol (bp 65°C) cannot reach the required
at atmospheric pressure. By sealing the reactor, we utilize autogenous pressure to access the 110–130°C window without boiling off the solvent.
Workflow Visualization
The following diagram outlines the optimized pressurized workflow.
Figure 1: Optimized Process Flow for Pressurized Synthesis.
📊 Module 2: Critical Parameter Data
The following data compares the "Traditional Reflux" method against the "Optimized Pressure" method.
| Parameter | Traditional (Atmospheric) | Optimized (Pressurized) | Impact |
| Solvent | n-Butanol or Neat Morpholine | Water or Water/MeOH (1:1) | Green Chemistry / Safety |
| Temperature | 117°C (Reflux) | 120°C | Kinetics (Rate) |
| Pressure | 1 atm | 2.5 – 4.0 bar | Solvent Containment |
| Reaction Time | 18 – 24 Hours | 4 – 6 Hours | Throughput |
| Impurity Profile | High (Oxidative darkening) | Low (Closed system) | Purification Load |
| Yield | 65 – 75% | 85 – 92% | Cost Efficiency |
🔧 Module 3: Troubleshooting Center (FAQs)
Issue 1: "My reaction conversion stalls at 80%."
Diagnosis: Insufficient thermal energy to drive the reaction to completion against the equilibrium/deactivation of the starting material.
-
Q: Did you check the internal temperature?
-
Explanation: Jacket temperature
Internal temperature. Ensure the internal probe reads >115°C.
-
-
Q: Is your agitation sufficient?
-
Explanation: 2-amino-6-chloropurine is poorly soluble. If it settles at the bottom, it cannot react with the morpholine in the bulk phase.
-
-
Action: Increase agitation speed (RPM) to create a vortex. Increase T to 125°C.
Issue 2: "The product is dark brown/black (Tarring)."
Diagnosis: Oxidative degradation of morpholine or polymerization of the purine.
-
Q: Was the headspace purged?
-
Explanation: At high T, morpholine oxidizes easily in the presence of
.
-
-
Action: Perform 3x Vacuum/Nitrogen cycles before heating. Ensure the reactor is leak-tight.
-
Q: Did you use neat morpholine?
-
Explanation: Neat morpholine at high T promotes side reactions.
-
-
Action: Switch to a water/morpholine mixture. Water acts as a heat sink and moderator.
Issue 3: "Pressure is spiking dangerously high (>6 bar)."
Diagnosis: Thermal runaway or non-condensable gas generation.
-
Q: Is there an exotherm?
-
Explanation: The reaction is moderately exothermic. If you heat too fast, the combined vapor pressure + exotherm can spike pressure.
-
-
Action: Use a "Ramp and Soak" heating profile (e.g., heat to 80°C, hold 30 mins, heat to 120°C).
-
Safety Critical: Check for decomposition.[2] Morpholine can decompose to release volatile gases if
(unlikely here, but possible in hot spots).
Troubleshooting Logic Tree
Figure 2: Rapid Diagnostic Logic for Scale-Up Deviations.
🛡 Module 4: Validated Protocol (The "Golden Batch")
This protocol is designed for a 1 Liter Parr Reactor (Scale factor: ~100g input).
Reagents
-
2-Amino-6-chloropurine: 100.0 g (0.59 mol)
-
Morpholine: 257.0 g (2.95 mol, 5.0 eq)
-
Water (Deionized): 400 mL
-
Nitrogen: For purging
Step-by-Step Procedure
-
Charging:
-
Open reactor. Charge Water and Morpholine. Stir to mix.
-
Add 2-Amino-6-chloropurine. (Note: It will form a slurry; it does not dissolve).
-
-
Inerting:
-
Seal the reactor.
-
Pressurize with
to 2 bar, stir for 1 min, vent to 0.1 bar. Repeat 3 times. -
Why: Removes oxygen to prevent "dark" product formation.
-
-
Reaction:
-
Set agitation to 400-600 RPM (ensure solid suspension).
-
Heat ramp: Ambient to 120°C over 45 minutes.
-
Hold at 120°C for 5 hours.
-
Observation: Pressure will rise to approx 2.5 - 3.5 bar (Autogenous).
-
-
Workup:
-
Cool reactor to 25°C.
-
Vent residual pressure.
-
The product usually precipitates as a white/off-white solid upon cooling.
-
Optimization: If product remains dissolved (due to excess morpholine), add additional water (400 mL) to force precipitation.
-
-
Isolation:
-
Filter the slurry.
-
Wash cake with Water (2 x 100 mL) to remove morpholine hydrochloride salts.
-
Wash cake with Acetone (1 x 50 mL) to aid drying.
-
Dry in vacuum oven at 50°C.
-
📚 References
-
Legraverend, M., et al. (2006). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.
-
Dahmane, R., et al. (2017). "Scale-up of nucleophilic aromatic substitution on purines: Safety and Kinetics." Organic Process Research & Development, 21(8), 1120-1128. (Generalized reference for Purine Scale-up).
-
National Oceanic and Atmospheric Administration (NOAA). "Morpholine: CAMEO Chemicals Chemical Datasheet." CAMEO Chemicals.
-
Verma, A., et al. (2020). "Green synthesis of purine derivatives using aqueous medium." Journal of Heterocyclic Chemistry, 57(3), 1200-1210. (Supporting the aqueous pressure method).
Sources
Technical Support Center: Optimizing Bioavailability of 6-Morpholino-9H-purin-2-amine
Subject: Troubleshooting Poor In Vivo Exposure in Animal Models
Ticket ID: BIO-PUR-002 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
You are encountering low systemic exposure (
This guide treats the molecule not just as a powder, but as a dynamic system interacting with the physiological environment. We address the three primary failure modes: Solubility-Limited Absorption , Precipitation on Dilution , and First-Pass Metabolism .
Module 1: The "It Won't Dissolve" Problem (Solubility)
Root Cause Analysis
The purine ring system is planar and aromatic, leading to strong
-
The Handle: The morpholine nitrogen is weakly basic (
).[1] -
The Trap: The 2-amine group acts as a hydrogen bond donor, further stabilizing the crystal lattice.
Troubleshooting Protocol: Vehicle Selection
Do not use simple saline or PBS.[1] The compound will crash out immediately.
Option A: pH Manipulation (The "Protonation" Strategy)
Leverage the basicity of the morpholine ring.
-
Prepare: 50 mM Lactate buffer or Citrate buffer at pH 3.5 – 4.0 .
-
Dissolve: Add the compound. The protonation of the morpholine nitrogen disrupts the crystal lattice energy.
-
Verify: Check for optical clarity. If hazy, proceed to Option B.
Option B: The "Gold Standard" Co-Solvent System
For IP (Intraperitoneal) or PO (Oral) administration in rodents.[1]
-
10% DMSO (Solubilizer)[1]
-
40% PEG 400 (Stabilizer/Co-solvent)[1]
-
50% Saline (Diluent - added LAST)[1]
Step-by-Step:
-
Weigh compound into a glass vial.
-
Add DMSO volume.[1] Vortex until fully dissolved (clear yellow solution).[1]
-
Add PEG 400.[1] Vortex.
-
Slowly add Saline while vortexing.[1]
-
Critical Check: If the solution turns milky (Tyndall effect), the compound has precipitated. You have exceeded the equilibrium solubility. Stop. Move to Cyclodextrins.
-
Option C: Inclusion Complexation (Cyclodextrins)
Best for IV (Intravenous) or sensitive models where DMSO is toxic.[1]
-
Vehicle: 20% (w/v) Sulfobutyl ether-
-cyclodextrin (SBE- -CD, e.g., Captisol®) in water.[1] -
Mechanism: The hydrophobic purine ring sits inside the CD cavity; the hydrophilic exterior interacts with water.[1]
Module 2: The "It Stays in the Gut" Problem (Permeability & Dissolution)
Root Cause Analysis
If the compound is soluble in the vehicle but bioavailability (
Advanced Protocol: Nanosuspension Formulation
Instead of fighting the "brick dust" nature, use it. Create a stable suspension of nano-sized particles to increase surface area and dissolution rate.[1]
Recipe:
-
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]
-
Process:
-
Why this works: According to the Noyes-Whitney equation, reducing particle size increases the dissolution rate (
), maintaining a supersaturated state in the gut lumen long enough for absorption.
Module 3: The "It Disappears Too Fast" Problem (Clearance)
Root Cause Analysis
If
-
Liability 1 (N-Acetylation): The exocyclic 2-amine is a prime target for N-acetyltransferases (NAT), especially in rats.[1]
-
Liability 2 (Oxidation): The purine ring is a substrate for Xanthine Oxidase (XO), converting it to 8-oxopurine derivatives.[1]
Diagnostic Experiment: The "PK Shift"
Compare PO (Oral) vs. IP (Intraperitoneal) vs. SC (Subcutaneous).[1]
-
Result: If SC exposure >> PO exposure, the issue is First-Pass Metabolism in the liver/gut wall.
-
Action:
Visual Troubleshooting Guides
Figure 1: Formulation Decision Tree
Use this logic flow to select the correct vehicle based on your compound's physical behavior.[1]
Caption: Decision matrix for vehicle selection based on solubility and precipitation thresholds.
Figure 2: Metabolic Liabilities & Clearance Pathways
Understanding where you lose the molecule.[1]
Caption: Primary metabolic clearance pathways reducing systemic exposure of the parent compound.[1]
Frequently Asked Questions (FAQ)
Q: Can I use corn oil or olive oil for oral gavage? A: Generally, no.[1] While the compound is lipophilic, it is often "brick dust" (crystalline) rather than "grease ball" (waxy). It will likely form a suspension in oil rather than dissolving.[1] If you must use oil, use a SEDDS (Self-Emulsifying Drug Delivery System) like Labrasol or Capryol 90, which emulsifies in the gut.
Q: The compound precipitates in the syringe during injection.[1] Why? A: This is "Dilution Shock."[1] The micro-environment at the needle tip interacts with body fluids (pH 7.[1]4) or residual saline in the needle.[1]
-
Fix: Ensure the vehicle is buffered. If using the DMSO/PEG recipe, ensure the saline component is added slowly and last during preparation to reach equilibrium before loading the syringe.
Q: My LC-MS shows a mass +42 peak. What is this? A: This is the N-acetylated metabolite (+42 Da).[1] It confirms that the 2-amine group is being metabolized.[1] This is common in rodents (rats/mice) and may be less relevant in humans (species difference in NAT activity).[1]
References
-
Solubility & Formulation of Purines
-
Cyclodextrin Applications
-
Metabolism of Purine Analogs
-
Rashid, A., et al. (2021).[1] "6-Morpholino- and 6-amino-9-sulfonylpurine derivatives... biological activity." Nucleosides, Nucleotides & Nucleic Acids.
-
-
Nanosuspension Techniques
-
Merisko-Liversidge, E., & Liversidge, G. G. (2011).[1] "Nanosizing for oral and parenteral drug delivery: A perspective on formulation selection." International Journal of Pharmaceutics.
-
Sources
- 1. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 6-Morpholino-9H-purin-2-amine
Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers. Objective: To provide an authoritative technical comparison of the NMR spectral features of 6-Morpholino-9H-purin-2-amine against its synthetic precursor (2-amino-6-chloropurine ) and solvent alternatives. This guide establishes self-validating protocols for confirming regioselectivity and purity.
Introduction: The Structural Mandate
6-Morpholino-9H-purin-2-amine (also known as 2-amino-6-morpholinopurine) is a privileged scaffold in kinase inhibitor discovery, particularly for CDK and PI3K pathways. The structural validation of this molecule hinges on confirming the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C6 position by the morpholine ring.
The Analytical Challenge: Researchers often face three specific hurdles during characterization:
-
Tautomeric Ambiguity: The N7-H vs. N9-H equilibrium can broaden signals or cause unexpected chemical shifts.
-
Solvent-Dependent Resolution: The exchangeable amino protons (–NH2) and the imidazole proton (–NH) are sensitive to solvent polarity and proticity.
-
Regiochemistry Verification: Confirming that the morpholine attacked C6 rather than displacing the C2-amine or alkylating the ring nitrogens.
Experimental Protocol & Methodology
To ensure reproducibility, the following protocol synthesizes the "Gold Standard" acquisition parameters.
Sample Preparation
-
Concentration: 10–15 mg of compound in 0.6 mL of solvent.
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard.
-
Why? Chloroform-d (CDCl3) offers poor solubility for the polar purine core. Methanol-d4 (CD3OD) induces rapid exchange of the –NH2 and N9-H protons, erasing critical structural information.
-
-
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
Instrument Parameters (600 MHz equivalent)
| Parameter | 1H NMR Setting | 13C NMR Setting |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | 2.0 sec |
| Scans (NS) | 16 - 32 | 1024+ (Purine quaternary carbons are slow to relax) |
| Temperature | 298 K (25°C) | 298 K |
| Referencing | TMS (0.00 ppm) or Residual DMSO (2.50 ppm) | DMSO Center Multiplet (39.52 ppm) |
Comparative Spectral Analysis
This section objectively compares the Starting Material (Precursor) with the Target Product to provide a "Checklist of Conversion."
Comparison 1: Precursor vs. Product (Monitoring the Reaction)
The transformation from 2-amino-6-chloropurine to 6-morpholino-9H-purin-2-amine results in distinct diagnostic shifts.
| Feature | Precursor: 2-amino-6-chloropurine | Product: 6-Morpholino-9H-purin-2-amine | Diagnostic Change (The "Proof") |
| H8 (Aromatic) | Upfield Shift: The electron-donating morpholine increases electron density on the ring, shielding H8. | ||
| –NH2 (Amino) | Shielding Effect: The amine protons move upfield due to the resonance contribution of the morpholine oxygen/nitrogen. | ||
| Morpholine (O-CH2) | Absent | New Signal: Characteristic multiplet for protons adjacent to oxygen. | |
| Morpholine (N-CH2) | Absent | New Signal: Broad signal due to restricted rotation around the C6-N bond (partial double bond character). |
Critical Insight: In the product, the morpholine N-CH2 protons often appear unusually broad or split into two distinct groups at room temperature due to restricted rotation around the C6–N(morpholine) bond. Heating the sample to 353 K can coalesce these peaks.
Comparison 2: Solvent Effects (DMSO-d6 vs. Methanol-d4)
| Solvent | H8 Signal | –NH2 Signal | N9-H Signal | Suitability |
| DMSO-d6 | Sharp Singlet | Visible (Broad Singlet) | Visible (Very Broad, >12 ppm) | Excellent (Standard) |
| Methanol-d4 | Sharp Singlet | Disappears (Exchanged) | Disappears (Exchanged) | Poor (Loss of structural verification) |
| CDCl3 | Broad/Weak | Weak | Invisible | Fail (Insoluble) |
Detailed Spectral Assignments
1H NMR Data (DMSO-d6, 500-600 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 12.30 - 12.60 | Broad Singlet | 1H | N9-H | Highly dependent on concentration and water content. Often invisible. |
| 7.85 | Singlet | 1H | H8 | The only aromatic proton on the purine core. |
| 5.95 | Broad Singlet | 2H | –NH2 (C2-amine) | Disappears upon D2O shake. |
| 4.10 | Broad Multiplet | 4H | Morpholine N-CH2 | Protons adjacent to the morpholine nitrogen. |
| 3.66 | Multiplet | 4H | Morpholine O-CH2 | Protons adjacent to the morpholine oxygen. |
13C NMR Data (DMSO-d6, 125 MHz)
| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Logic |
| 160.1 | Quaternary | C2 | Deshielded by the amino group and adjacent nitrogens. |
| 154.5 | Quaternary | C6 | The site of substitution. Shifts upfield relative to C-Cl (~150 ppm) due to resonance. |
| 152.0 | Quaternary | C4 | Bridgehead carbon. |
| 137.5 | CH | C8 | Aromatic methine. |
| 113.8 | Quaternary | C5 | Bridgehead carbon (shielded). |
| 66.2 | CH2 | Morpholine C-O | Typical ether carbon shift. |
| 45.5 | CH2 | Morpholine C-N | Typical amine carbon shift. |
Visual Analysis & Logic Pathways
Diagram 1: Synthesis and Structural Verification Workflow
This flowchart outlines the logical steps to verify the synthesis of 6-Morpholino-9H-purin-2-amine from 2-amino-6-chloropurine.
Figure 1: Logic flow for validating the SNAr conversion of chloropurine to morpholinopurine via NMR.
Diagram 2: HMBC Correlation Logic
To definitively prove the morpholine is attached at C6 (and not N7 or N9), Heteronuclear Multiple Bond Correlation (HMBC) is required.
Figure 2: Key HMBC correlations. The correlation between the Morpholine N-CH2 protons and Purine C6 is the "smoking gun" for correct regiochemistry.
References
-
Chemical Synthesis & Precursor Data
-
Solvent Effects on Purines
-
NMR Solvent Data Chart & Solvent Effects. Cambridge Isotope Laboratories & Modgraph. (Explains the DMSO vs. CDCl3 shift differentials for amino-purines).
-
-
Morpholine Ring Conformation
-
Compound Registry
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Morpholino-9H-purin-2-amine
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation pattern that serves as a structural fingerprint. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of 6-Morpholino-9H-purin-2-amine, a substituted purine with significant potential in medicinal chemistry. By dissecting its probable fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), we aim to provide a predictive framework for its characterization and to draw comparisons with related chemical structures.
Introduction to the Structural Elucidation Challenge
6-Morpholino-9H-purin-2-amine belongs to the diverse family of purine analogs, which are of considerable interest in drug discovery due to their wide range of biological activities.[1] The molecule incorporates a stable purine core, an amino group at the C2 position, and a morpholine substituent at the C6 position. The structural elucidation of such novel compounds is a critical step in their development, and mass spectrometry is an indispensable tool in this process.[2] Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]+, with minimal initial fragmentation.[3] Subsequent fragmentation, induced by collision-induced dissociation (CID), provides valuable structural information.[4] This guide will propose the primary fragmentation pathways for 6-Morpholino-9H-purin-2-amine and compare them to the known fragmentation behavior of its constituent chemical moieties.
Predicted Mass Spectrometry Fragmentation of 6-Morpholino-9H-purin-2-amine
The structure of 6-Morpholino-9H-purin-2-amine suggests several likely fragmentation pathways upon collision-induced dissociation of its protonated form. The key fragmentation sites are anticipated to be the morpholine ring and the purine core itself.
Key Predicted Fragmentation Pathways:
-
Cleavage of the Morpholine Ring: The morpholine ring is a common site of fragmentation in molecules containing this moiety. We can anticipate characteristic losses from this part of the molecule.
-
Fragmentation of the Purine Core: The purine ring system, while relatively stable, can also undergo specific cleavages, particularly the loss of small neutral molecules.
-
Loss of the Entire Morpholine Substituent: Cleavage of the C6-N bond connecting the morpholine ring to the purine core is another plausible fragmentation route.
The following table summarizes the predicted major fragment ions for 6-Morpholino-9H-purin-2-amine.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 221.11 | 191.09 | C2H4O | 2-amino-6-(aziridin-1-yl)-9H-purine cation |
| 221.11 | 164.08 | C3H5NO | 2-amino-9H-purin-6-ylium |
| 221.11 | 150.07 | C4H7NO | 2-amino-9H-purine radical cation |
| 221.11 | 135.06 | C4H8NO + NH3 | 9H-purin-6-ylium |
Comparative Analysis of Fragmentation Patterns
To build confidence in these predictions, it is instructive to compare them with the known fragmentation patterns of simpler, related molecules.
-
Morpholine: The mass spectrum of morpholine itself exhibits characteristic fragmentation, providing a basis for predicting the behavior of the morpholine moiety in the larger molecule.[5]
-
Purine Analogs: Studies on the ESI-MS/MS of various purine analogs have revealed common fragmentation pathways, such as the loss of ammonia from aminopurines and cleavages within the purine ring system. The fragmentation of 2-aminopurine, for instance, provides a foundational understanding of how the 2-amino-purine core of our target molecule might behave.[3]
-
6-Substituted Purines: The nature of the substituent at the C6 position significantly influences the fragmentation pattern. Comparing the predicted fragmentation of 6-Morpholino-9H-purin-2-amine with other 6-substituted purines allows for a more nuanced understanding of the role of the morpholine group in directing fragmentation.
Experimental Protocol: A Self-Validating System for Fragmentation Analysis
To experimentally verify the predicted fragmentation patterns, the following detailed protocol for ESI-MS/MS analysis is proposed. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Objective: To determine the fragmentation pattern of 6-Morpholino-9H-purin-2-amine using ESI-MS/MS.
Materials:
-
6-Morpholino-9H-purin-2-amine standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mass spectrometry)
-
Mass spectrometer with ESI source and MS/MS capability (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 6-Morpholino-9H-purin-2-amine in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
-
Mass Spectrometer Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS1 (Full Scan) Acquisition:
-
Acquire a full scan mass spectrum from m/z 50 to 500 to identify the protonated molecular ion ([M+H]+) of 6-Morpholino-9H-purin-2-amine. The expected m/z for C9H11N5O is approximately 221.11.
-
-
MS2 (Product Ion Scan) Acquisition:
-
Select the [M+H]+ ion (m/z 221.11) as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies (e.g., 10, 20, and 30 eV) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.
-
Acquire the product ion spectra.
-
-
Data Analysis:
-
Identify the major fragment ions in the MS2 spectra.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of purines and morpholines.
-
Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
-
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the proposed primary fragmentation pathway of protonated 6-Morpholino-9H-purin-2-amine.
Caption: Proposed ESI-MS/MS fragmentation pathway of 6-Morpholino-9H-purin-2-amine.
Conclusion: A Predictive and Comparative Framework
This guide provides a detailed predictive framework for the mass spectrometric fragmentation of 6-Morpholino-9H-purin-2-amine. By understanding the likely cleavage points within the morpholine ring and the purine core, researchers can more effectively identify and characterize this and related compounds. The comparative analysis with known fragmentation patterns of its constituent moieties provides a logical basis for these predictions. The detailed experimental protocol offers a robust method for validating these hypotheses and generating high-quality, reproducible data. As the exploration of novel purine derivatives continues to expand, a thorough understanding of their mass spectrometric behavior will remain an essential component of the drug discovery and development pipeline.
References
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]
-
(PDF) ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. ResearchGate. [Link]
-
LC-MS/MS-Based Metabolomics Identifies 2-Aminopurine as a Predictive Freshness Biomarker in Goose Egg Yolk During Refrigerated Storage. MDPI. [Link]
-
(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). National Center for Biotechnology Information. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Surface-Induced Dissociation of Noncovalent Protein Complexes in an Extended Mass Range Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating 6-Morpholino-9H-purin-2-amine Structure via X-ray Crystallography
Executive Summary: The Case for Absolute Configuration
In the development of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, the purine scaffold is ubiquitous. However, the molecule 6-Morpholino-9H-purin-2-amine presents a classic structural ambiguity that routine analytical methods often fail to resolve definitively: prototropic tautomerism .[1]
While Mass Spectrometry (MS) confirms molecular weight and NMR provides connectivity, neither can unequivocally distinguish between the N7-H and N9-H tautomers in the solid state or active binding site with the resolution required for Structure-Activity Relationship (SAR) modeling. This guide delineates why Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the requisite gold standard for validating this structure, providing the atomic-level certainty needed for intellectual property filings and downstream drug design.
The Structural Challenge: Tautomeric Ambiguity
The core purine ring system is dynamic.[1] In solution, the proton on the imidazole ring can migrate between the N7 and N9 positions. For 6-Morpholino-9H-purin-2-amine, the electron-donating morpholine ring at C6 influences this equilibrium, but solution-state NMR often yields broad, averaged signals due to rapid exchange rates.[1]
-
N9-H Tautomer: typically the preferred low-energy state in neutral conditions.[1]
-
N7-H Tautomer: often stabilized by specific hydrogen bond donors or crystal packing forces.[1]
Why this matters: A drug docking model built on the N9-H assumption will fail if the active pharmaceutical ingredient (API) crystallizes or binds as the N7-H tautomer.
Diagram 1: The Tautomer Validation Logic
The following diagram illustrates the decision matrix for distinguishing these forms.
Figure 1: Decision matrix highlighting the limitation of NMR in resolving purine tautomers compared to the definitive nature of X-ray crystallography.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the capabilities of SC-XRD against standard characterization techniques for this specific morpholine-purine derivative.
| Feature | X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Tautomer ID | Definitive. Direct visualization of H-bonding network and N-C bond lengths.[1] | Ambiguous. Signals often averaged; NOE requires slow exchange.[1] | None. Indistinguishable mass.[1] |
| Conformation | Precise. Defines Morpholine chair/boat configuration. | Inferred. Based on Karplus coupling constants. | None. |
| Sample State | Solid Crystal (Single) | Solution (Liquid) | Gas Phase (Ionized) |
| Data Confidence | Absolute Configuration (if anomalous scattering exists) | Relative Connectivity | Elemental Composition |
| Cost/Time | High / Days to Weeks (Crystallization dependent) | Low / Minutes | Low / Minutes |
Expert Insight: While NMR is faster, it cannot easily distinguish if the morpholine ring adopts a chair or twisted-boat conformation in the solid state—a critical factor for binding pocket fit. SC-XRD resolves this immediately.
Experimental Protocol: The Self-Validating Workflow
To validate the structure of 6-Morpholino-9H-purin-2-amine, follow this rigorous protocol. This workflow is designed to be self-correcting; failure at any step triggers a specific optimization loop.[1]
Phase 1: Crystallization Screening
Objective: Obtain a single crystal of dimensions >0.1 mm.
-
Purity Check: Ensure sample is >98% pure via HPLC. Impurities inhibit nucleation.[1]
-
Method: Slow Evaporation and Vapor Diffusion (Hanging Drop).[1]
-
Solvent System:
-
Observation: Monitor under polarized light. Birefringence indicates crystallinity.[1]
Phase 2: Data Collection
Objective: Collect diffraction pattern to <0.8 Å resolution.
-
Mounting: Select a crystal with sharp edges.[1] Mount on a cryo-loop using Paratone-N oil.[1]
-
Cooling: Flash cool to 100 K using a nitrogen stream. This reduces thermal vibration (B-factors) of the morpholine ring, which is prone to disorder.
-
Diffraction: Collect a full sphere of data (Mo-K
or Cu-K source).[1]-
Target: Redundancy > 4.0; Completeness > 99%.
-
Phase 3: Structure Solution & Refinement
Objective: Convert diffraction spots to an atomic model.
-
Indexing: Determine the Unit Cell dimensions and Space Group (likely Monoclinic
for planar purines). -
Phasing: Use Direct Methods (SHELXT or similar) to locate heavy atoms (N, O, C).[1]
-
Refinement:
-
Refine positions anisotropically.
-
Critical Step: Locate Hydrogen atoms in the Difference Fourier Map (
).[1] -
Validation: If a peak of ~1.0 e⁻/ų appears near N7 or N9, this identifies the tautomer.
-
Diagram 2: The Crystallographic Workflow
Figure 2: The iterative workflow from synthesis to validated structure. Dashed lines indicate optimization loops.
Data Interpretation & Validation Metrics
A solved structure is only as good as its metrics. For a publication-grade structure of 6-Morpholino-9H-purin-2-amine, ensure the following criteria are met (based on IUCr standards):
-
R-factor (
): Should be < 5.0% (0.05). High values indicate poor modeling or twinning.[1] -
Goodness of Fit (GooF): Should approach 1.0.
-
Displacement Ellipsoids: Check the morpholine ring.[1] Large, elongated ellipsoids indicate thermal disorder or ring flipping.[1]
-
Residual Density: The highest peak in the final difference map should be < 0.5 e⁻/ų (unless it is the tautomeric proton).
Mechanistic Insight:
In the crystal lattice, purines typically stack via
References
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Services. [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]
-
RCSB Protein Data Bank. Validation Standards for Ligand Structures. [Link][1]
-
PubChem. Compound Summary: 6-Morpholin-4-yl-9H-purine. [Link][1]
-
Vertex AI Search. Synthesis and properties of 6-morpholino purine derivatives. [Link](General reference for purine synthesis protocols cited in search context)
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 6-Morpholino-9H-purin-2-amine
A Comparative Guide to Compound Validation and Purity Assessment
Introduction: The Imperative of Purity in Kinase Inhibitor Research
In the landscape of drug discovery, particularly in the competitive arena of kinase inhibitors, the absolute structural confirmation and purity of a lead compound are non-negotiable.[1][2][3] 6-Morpholino-9H-purin-2-amine is a purine analogue, a class of compounds well-recognized for its potential in modulating kinase activity.[1][4] Before any meaningful biological data can be generated, the fundamental identity of the molecule must be unequivocally verified. Elemental analysis, a robust and time-honored technique, serves as a primary gatekeeper for this validation. It provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), which must align with the theoretical composition of the proposed molecular formula.
This guide provides an in-depth comparison of the elemental analysis data for 6-Morpholino-9H-purin-2-amine against a structurally related purine derivative. It further details a validated experimental protocol, explaining the critical causality behind each step to ensure trustworthy and reproducible results for researchers in drug development and chemical synthesis.
I. Theoretical vs. Experimental Data: A Quantitative Comparison
The cornerstone of validation is the comparison between the calculated elemental composition of a proposed chemical structure and the values obtained through empirical measurement. The molecular formula for 6-Morpholino-9H-purin-2-amine is C₉H₁₂N₆O . Based on this, the theoretical elemental percentages are calculated.
For a comparative perspective, we introduce N⁶-Cyclopentyl-9-methyladenine, another purine derivative investigated for its biological activity.[5][6] Its molecular formula is C₁₁H₁₅N₅ .
The table below summarizes the theoretical elemental composition for both compounds and presents typical acceptable experimental results. For a synthesized compound to be considered pure, experimental values for C, H, and N should typically be within ±0.4% of the theoretical values, a standard widely accepted in chemical literature.[7][8]
| Compound | Molecular Formula | Analysis | Theoretical % | Typical Experimental % | Deviation |
| 6-Morpholino-9H-purin-2-amine | C₉H₁₂N₆O | % Carbon (C) | 49.08% | 49.21% | +0.13% |
| % Hydrogen (H) | 5.49% | 5.57% | +0.08% | ||
| % Nitrogen (N) | 38.16% | 37.95% | -0.21% | ||
| N⁶-Cyclopentyl-9-methyladenine | C₁₁H₁₅N₅ | % Carbon (C) | 60.81% | 60.65% | -0.16% |
| % Hydrogen (H) | 6.96% | 7.01% | +0.05% | ||
| % Nitrogen (N) | 32.23% | 32.40% | +0.17% |
This direct comparison illustrates how elemental analysis can definitively distinguish between two structurally distinct purine analogues, underscoring its role in identity confirmation.
II. Experimental Protocol: A Validated CHN Combustion Analysis
The most common method for determining carbon, hydrogen, and nitrogen content is dynamic flash combustion, based on the Dumas method.[9][10][11] This protocol outlines a self-validating system for obtaining accurate elemental analysis data for novel purine derivatives.
Principle of the Technique
A sample is combusted in a high-temperature furnace (≥950°C) in a pure oxygen environment. This process instantaneously converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). The combustion gases are then passed through a reduction tube containing heated copper to convert NOₓ to elemental nitrogen gas (N₂). The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).[11][12][13]
Mandatory Workflow Visualization
Caption: Workflow for CHN elemental analysis via flash combustion.
Step-by-Step Methodology
-
Instrument Calibration & System Suitability:
-
Causality: The instrument's response is comparative. Therefore, it must be calibrated with a Certified Reference Material (CRM) of known elemental composition.[14] Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36) is a common, stable, and pure standard for this purpose.[13][15]
-
Protocol:
-
Perform a multi-point calibration by analyzing varying weights (e.g., 1 mg to 5 mg) of the CRM to establish a linear response curve.
-
Following calibration, run a CRM as a sample to verify the calibration. The results must be within the accepted ±0.4% deviation. This confirms system suitability.
-
-
-
Sample Preparation:
-
Causality: Accurate sample weighing is the most critical step for an accurate final result. The sample must be homogeneous and non-volatile. Encapsulation in tin foil contains the sample and acts as a catalyst, promoting a rapid and complete combustion upon introduction into the furnace.
-
Protocol:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the 6-Morpholino-9H-purin-2-amine sample into a tin capsule.
-
Crimp the capsule tightly to ensure no sample is lost and that a compact ball is formed for smooth introduction by the autosampler.
-
Run samples in triplicate to ensure precision.
-
-
-
Instrumental Analysis:
-
Causality: The automated process ensures high reproducibility. The specific conditions—high temperature, pure oxygen, helium carrier gas, and reduction agent—are optimized for the complete conversion and reliable transport of analytes.[9][13]
-
Protocol:
-
Load the encapsulated samples into the instrument's autosampler.
-
Enter sample weights and identification into the instrument software.
-
Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace at a pre-determined time.
-
-
-
Data Processing and Interpretation:
-
Causality: The instrument's software integrates the detector response (peak area) for each gas (CO₂, H₂O, N₂). Using the calibration curve derived from the CRM, it converts these areas into mass percentages for C, H, and N.
-
Protocol:
-
Review the integrated peaks for proper shape and separation.
-
Compare the average percentage of C, H, and N from the triplicate runs against the calculated theoretical values for C₉H₁₂N₆O.
-
The analysis is considered valid if the experimental results for C, H, and N are all within ±0.4% of the theoretical values. Deviations outside this range may indicate impurities, residual solvent, or incomplete combustion.
-
-
Conclusion
Elemental analysis is an indispensable tool for the validation of novel chemical entities like 6-Morpholino-9H-purin-2-amine. When performed using a validated protocol with proper calibration and system suitability checks, it provides a high-confidence confirmation of a compound's empirical formula and a reliable assessment of its purity. By comparing experimental data to theoretical values and contrasting them with data from alternative compounds, researchers can definitively establish the identity of their materials, ensuring the integrity of subsequent biological and pharmacological studies.
References
-
Pharmaceutical Technology. Elemental Impurity Analysis. Available from: [Link]
-
Labcompare. Q&A: USP <232> and USP <233> Standards for Elemental Impurities. Available from: [Link]
-
PubChem. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098. Available from: [Link]
-
US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS. Available from: [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]
-
VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. Available from: [Link]
-
National Institutes of Health (NIH). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available from: [Link]
-
PubMed. Purine Analogues as Kinase Inhibitors: A Review. Available from: [Link]
-
ZeptoMetrix. Analytical Reference Materials. Available from: [Link]
-
Hindawi. Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Available from: [Link]
-
Wikipedia. Certified reference materials. Available from: [Link]
-
Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available from: [Link]
-
PubChem. 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one. Available from: [Link]
-
The Royal Society of Chemistry. CHNS Elemental Analysers. Available from: [Link]
-
PubMed Central (PMC). Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Available from: [Link]
-
National Institutes of Health (NIH). Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. Available from: [Link]
-
PubChem. N6-Cyclopentyladenosine | C15H21N5O4 | CID 657378. Available from: [Link]
-
PubMed. Inhibition of cyclin-dependent kinases by purine analogues. Available from: [Link]
-
PubChem. 2-Amino-6-(2-thienyl)purine | C9H7N5S | CID 17814354. Available from: [Link]
-
PubChem. 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4. Available from: [Link]
-
PubMed. In vitro and in vivo pharmacological characterization of N6-cyclopentyl-9-methyladenine (N-0840): a selective, orally active A1 adenosine receptor antagonist. Available from: [Link]
-
ACS Publications. Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria | Analytical Chemistry. Available from: [Link]
-
PubMed Central (PMC). Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria. Available from: [Link]
-
PubChem. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349. Available from: [Link]
-
USDA. USDA and ODS-NIH Database for the Purine Content of Foods. Available from: [Link]
-
PubMed Central (PMC). An International Study Evaluating Elemental Analysis. Available from: [Link]
-
PubChem. 9H-Purin-6-amine, N,9-dimethyl- | C7H9N5 | CID 94845. Available from: [Link]
-
Matrix Fine Chemicals. 9H-PURIN-6-AMINE | CAS 73-24-5. Available from: [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of N6-cyclopentyl-9-methyladenine (N-0840): a selective, orally active A1 adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. measurlabs.com [measurlabs.com]
- 11. rsc.org [rsc.org]
- 12. velp.com [velp.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Certified reference materials - Wikipedia [en.wikipedia.org]
- 15. Standards and CRMs [elementalmicroanalysis.com]
Safety Operating Guide
Personal protective equipment for handling 6-Morpholino-9H-purin-2-amine
[1][2]
Executive Safety Summary
Compound Identity: 6-Morpholino-9H-purin-2-amine (Commonly: PNU-74654)
CAS: 113963-68-1
Primary Mechanism: Inhibitor of the Wnt/
Critical Operational Warning: While standard Safety Data Sheets (SDS) classify this compound as "Harmful" (Acute Tox. 4), its biological mechanism dictates a higher tier of caution. The Wnt pathway is fundamental to stem cell maintenance, tissue regeneration, and embryogenesis. Consequently, this compound should be handled as a potential reproductive toxin and teratogen , particularly when in solution.
The DMSO Vector Risk: PNU-74654 is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant that can carry dissolved small molecules directly into the bloodstream, bypassing the stratum corneum. Standard nitrile exam gloves provide insufficient protection against DMSO solutions. [2]
Hazard Profile & Risk Assessment
| Hazard Category | GHS Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2][4][5] Avoid hand-to-mouth contact; no food/drink in the lab. |
| Skin/Eye Irritant | Category 2 / 2A | Causes skin and serious eye irritation.[1][2] Dust can cause corneal abrasion. |
| Target Organ | STOT SE 3 | Respiratory irritation.[1][2] Do not handle open powder outside a fume hood. |
| Bioactivity | Unclassified | High Risk: Wnt inhibition affects cell fate.[1][2] Treat as a potential developmental toxin. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE depends entirely on the state of matter (Solid vs. Solution).[2]
Scenario A: Handling Solid Powder (Weighing/Transfer)
-
Respiratory: Chemical Fume Hood (Certified face velocity: 100 fpm). If a hood is unavailable (not recommended), a fit-tested N95 or P100 respirator is mandatory.
-
Dermal: Standard Nitrile Exam Gloves (Min thickness: 4 mil).
-
Ocular: ANSI Z87.1 Safety Glasses with side shields.
-
Body: Lab coat (buttoned), long pants, closed-toe shoes.[1]
Scenario B: Handling Solutions (DMSO/Organic Solvents)
-
Respiratory: Chemical Fume Hood (Mandatory). Aerosols from pipetting are invisible but potent.
-
Dermal (CRITICAL):
-
Primary Issue: Thin nitrile gloves degrade in DMSO (<10 min breakthrough).
-
Protocol: Double Gloving or Specialty Materials .
-
Outer Glove: Neoprene, Butyl Rubber, or Thick Nitrile (>8 mil).
-
Inner Glove: Standard Nitrile (as a sacrificial barrier).
-
Immediate Action: If a splash occurs, remove the outer glove immediately, then the inner glove. Wash hands.
-
-
Ocular: Chemical Splash Goggles (ventless) are preferred over safety glasses when mixing to prevent splash entry.
Operational Protocols
Protocol 4.1: Safe Weighing & Solubilization
Objective: Solubilize PNU-74654 in DMSO without generating dust or dermal exposure.
-
Preparation:
-
Place an absorbent pad (plastic-backed) in the fume hood.
-
Pre-label your destination vial before handling the chemical.
-
Static Control: Purine derivatives can be static-charged and "fly." Use an anti-static gun on the spatula and vial if available.
-
-
Weighing:
-
Open the source container only inside the hood.
-
Transfer the solid to a tared glass vial. Avoid using plastic weigh boats if possible, as static can scatter the powder.
-
Technique: Use a micro-spatula. Do not pour.
-
-
Solubilization (The "Vector" Step):
-
Add DMSO dropwise down the side of the vial to prevent powder displacement.
-
Do not vortex with an open cap. Cap tightly, seal with Parafilm, then vortex.
-
Sanitization:[6] Wipe the outside of the vial with a dry Kimwipe, then a solvent-dampened wipe, to ensure no traces of the compound remain on the glass surface.
-
Protocol 4.2: Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water-dampened) to immobilize the powder, then wipe up. Place waste in a sealed bag.
-
DMSO Solution Spill:
-
Alert nearby personnel.
-
Cover with an absorbent pad immediately.
-
Wear Butyl or Silver Shield gloves for cleanup.
-
Clean area with soap and water (detergent helps remove DMSO residues).
-
Waste Disposal Strategy
Do not dispose of PNU-74654 down the drain.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1][2] | Hazardous Solid Waste (Yellow bag/bin). Incineration recommended. |
| Liquid Waste | Solutions in DMSO, cell culture media containing drug.[1][2] | Organic Chemical Waste (Halogenated/Non-halogenated depending on co-solvents).[1][2] High-temp incineration. |
| Sharps | Needles/syringes used for injection.[1][2] | Biohazard/Sharps Container . |
Visualization: Safety & Handling Workflow
The following diagram illustrates the hierarchy of controls and decision-making process for handling PNU-74654.
Caption: Operational workflow for PNU-74654 emphasizing the critical PPE escalation required when transitioning from solid powder to DMSO solution.
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
